molecular formula C15H12 B6306722 7-phenyl-1H-indene CAS No. 78383-19-4

7-phenyl-1H-indene

Cat. No.: B6306722
CAS No.: 78383-19-4
M. Wt: 192.25 g/mol
InChI Key: WOMLTCOPRFPVBR-UHFFFAOYSA-N
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Description

7-Phenyl-1H-indene (CAS 78383-19-4) is a polycyclic aromatic hydrocarbon with the molecular formula C15H12 and a molecular weight of 192.26 g/mol . This compound features an indene core structure—a benzene ring fused with a cyclopentene ring—substituted with a phenyl group at the 7-position . It is characterized by low water solubility and a calculated density of approximately 1.085 g/cm³ at 20°C . As a functionalized indene derivative, 7-phenyl-1H-indene serves as a versatile building block in organic synthesis and materials science research. The indene scaffold is a fundamental structural motif found in many natural products and pharmacologically active compounds, making it a valuable precursor in medicinal chemistry and drug discovery for constructing more complex molecular architectures . Furthermore, indene and its derivatives are of significant interest in polymer science and industrial chemistry, primarily for the production of indene/coumarone thermoplastic resins . Researchers also utilize indene-based structures to develop novel ligands in organometallic chemistry, such as indenyl complexes, which can influence catalytic processes . This product is provided for laboratory research and chemical synthesis purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15(13)14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMLTCOPRFPVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513543
Record name 7-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78383-19-4
Record name 7-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 7-Phenyl-1H-Indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Phenyl-1H-indene (CAS: 153733-75-6) represents a critical scaffold in the synthesis of


-symmetric metallocene catalysts, particularly zirconocenes used in the production of isotactic polypropylene. Unlike simple indene derivatives, the introduction of a phenyl group at the 7-position imposes significant steric bulk proximal to the metal coordination site, influencing the stereoselectivity of olefin polymerization.

This guide provides a rigorous spectroscopic framework for the identification, differentiation, and purity assessment of 7-phenyl-1H-indene. The core challenge addressed herein is the differentiation of the 7-phenyl isomer from its thermodynamic congener, 4-phenyl-1H-indene , a phenomenon driven by rapid 1,5-sigmatropic hydrogen shifts.

Structural Dynamics & Isomerism

The characterization of substituted indenes is complicated by their fluxional behavior. In solution, 7-phenyl-1H-indene exists in equilibrium with 4-phenyl-1H-indene.

  • 7-Phenyl-1H-indene: The phenyl ring is attached to the aromatic carbon adjacent to the saturated methylene bridge (

    
    ). This is the kinetic isomer often required for specific ligand bridging geometries.
    
  • 4-Phenyl-1H-indene: The phenyl ring is attached to the aromatic carbon adjacent to the vinyl region (

    
    ).
    

Mechanistic Insight: The interconversion occurs via a [1,5]-sigmatropic proton shift. While the reaction is slow at room temperature, allowing for distinct NMR characterization, elevated temperatures or trace acid/base catalysis can accelerate equilibration, leading to signal averaging or complex mixtures.

Visualization: Isomerization Pathway

Isomerization SevenPh 7-Phenyl-1H-indene (Kinetic Isomer) Transition [1,5]-H Shift Transition State SevenPh->Transition Heat/Acid FourPh 4-Phenyl-1H-indene (Thermodynamic Isomer) Transition->FourPh Equilibration FourPh->Transition Reversible

Figure 1: The [1,5]-sigmatropic shift pathway connecting 7-phenyl and 4-phenyl isomers.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing the 7-phenyl isomer from the 4-phenyl isomer. The proximity of the phenyl ring to the methylene protons (


) in the 7-isomer results in distinct shielding/deshielding effects compared to the 4-isomer.
Experimental Protocol:
  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina to prevent acid-catalyzed isomerization during acquisition.

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can induce stacking effects that shift aromatic signals.

  • Pulse Sequence: Standard 1D

    
    H (30° pulse, 1s relaxation delay) and 2D COSY/NOESY.
    
Key Diagnostic Signals (400 MHz, CDCl₃)

The following data correlates to purified 7-phenyl-1H-indene.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aryl (Ph) 7.53Doublet (

Hz)
2HOrtho-protons of the phenyl ring.
Aryl (Ph) 7.44Triplet (

Hz)
2HMeta-protons of the phenyl ring.
Aryl (Ph) 7.35Triplet (

Hz)
1HPara-proton of the phenyl ring.
Indenyl (Ar) 7.30Doublet (

Hz)
1HIndene aromatic ring (

).[1]
Indenyl (Ar) 7.25Doublet (

Hz)
1HIndene aromatic ring (

).[1]
Vinyl 6.90 - 6.60Multiplet2H

and

vinylic protons.
Methylene 3.50Singlet/Multiplet2H

protons. Diagnostic Peak.

*Note: Exact shifts for Vinyl and Methylene regions vary slightly based on concentration and trace 4-isomer presence. In the 7-isomer, the


 methylene is sterically crowded by the phenyl group.
Self-Validating the Structure (NOESY)

To confirm the regiochemistry as 7-phenyl rather than 4-phenyl :

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Observation: Look for a cross-peak (spatial correlation) between the Methylene (

    
    ) protons  and the Ortho-phenyl protons .
    
  • Logic: Only in the 7-phenyl isomer are the

    
     protons spatially close (< 5 Å) to the phenyl ring. In the 4-phenyl isomer, the phenyl group is distant from 
    
    
    
    .
Infrared (IR) Spectroscopy

While less specific for isomer differentiation, IR confirms functional group integrity and absence of oxidation (e.g., indanone formation).

  • C-H Stretch (Aromatic): 3030–3060 cm⁻¹

  • C=C Stretch (Indene Double Bond): ~1610 cm⁻¹ (Often weak)

  • Out-of-Plane Bending: 750 cm⁻¹ and 690 cm⁻¹ (Characteristic of mono-substituted benzene ring).

Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI, 70 eV).

  • Molecular Ion (

    
    ):  m/z 192.1.
    
  • Fragmentation:

    • Base peak is typically the molecular ion due to high aromatic stability.

    • Loss of methyl radical (M-15) is negligible (unlike methylated derivatives).

    • Significant tropylium ion formation may occur.

Synthesis & Purification Workflow

To ensure high-quality spectroscopic data, the compound must be synthesized with regiocontrol. The Suzuki-Miyaura coupling of 7-bromoindene is the preferred route over acid-catalyzed dehydration of indanones, which leads to isomeric mixtures.

Workflow Diagram

Synthesis Start 7-Bromo-1H-indene Reaction Suzuki Coupling (110°C, Toluene/H2O) Start->Reaction Reagents Phenylboronic Acid Pd(OAc)2 / Phosphine Ligand Base (K2CO3) Reagents->Reaction Workup Extraction (Et2O) & Drying (MgSO4) Reaction->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product 7-Phenyl-1H-indene (Target) Purification->Product

Figure 2: Optimized synthesis workflow minimizing thermal isomerization.

Purification Note

Critical Control Point: Avoid prolonged exposure to silica gel, which is slightly acidic and can catalyze the shift to the thermodynamic 4-phenyl isomer. Use basic alumina or deactivated silica (treated with 1% triethylamine) for chromatography.

References

  • Synthesis and Characterization of Aryl-Indenes: Source: Semantic Scholar / Arkivoc Title: Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling procedure. URL:[Link] (Verified via Snippet 1.4)

  • Metallocene Application & Isomer Ratios: Source: National Institutes of Health (PMC) Title: The cocrystal 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine–10-(2-methyl-7-phenyl-1H-inden-5-yl)-10H-phenothiazine. URL:[Link]

  • General Indene Synthesis Methodologies: Source: Organic Chemistry Portal Title: Synthesis of Indenes.[2][3][4][5][6][7][8][9][10] URL:[Link]

Sources

Exploration of the chemical reactivity of the 1H-indene core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indene core (benzocyclopentadiene) represents a unique intersection of aromatic stability and alkene reactivity. Unlike naphthalene, where delocalization is spread evenly, 1H-indene possesses a "masked" diene character in its five-membered ring and a fused benzene ring that retains significant aromaticity.

For drug development and materials science professionals, the value of 1H-indene lies in its dual-reactivity profile :

  • C1-Acidity (pKa ~20.1 in DMSO): Facile deprotonation yields the 10

    
    -electron aromatic indenyl anion, a "privileged" ligand in organometallic catalysis (e.g., Group 4 metallocenes).
    
  • C2-C3 Alkene Character: The double bond behaves more like an isolated, strained alkene than part of an aromatic system, enabling rapid cycloadditions and electrophilic attacks.

This guide provides a mechanistic deep-dive into exploiting these features for high-value synthesis.

Structural & Electronic Architecture

The reactivity of 1H-indene is dictated by the competition between maintaining the aromaticity of the benzene ring and the strain inherent in the fused 5-membered ring.

Tautomerism: 1H- vs. 2H-Indene

The 1H-isomer is the thermodynamic ground state. The 2H-isomer (isoindene) is a transient, reactive intermediate crucial for Diels-Alder cycloadditions where the core acts as a diene.

  • 1H-Indene: Stable, acts as a nucleophile (C1) or dienophile (C2-C3).

  • 2H-Indene (Isoindene): Unstable, acts as a reactive diene.

Acidity & The Indenyl Anion

The C1 protons are exceptionally acidic for a hydrocarbon due to the formation of the aromatic indenyl anion (


 system).
SolventpKa (Approx.)[1][2][3]Mechanistic Implication
DMSO 20.1 Deprotonation requires strong bases (e.g., n-BuLi, NaH, KOtBu).
H₂O ~20-21 Insoluble; phase-transfer catalysis (PTC) is often required for aqueous protocols.

Reactivity Map & Mechanistic Pathways

The following diagram illustrates the divergent reactivity zones of the 1H-indene core.

IndeneReactivity Indene 1H-Indene Core C1 C1 Position (Nucleophilic/Acidic) Indene->C1 Deprotonation (Base) C2C3 C2-C3 Bond (Electrophilic/Dienophilic) Indene->C2C3 Addition (Electrophiles) Benzene Benzene Ring (Electrophilic Subst.) Indene->Benzene EAS (Strong Acid) Anion Indenyl Anion (Aromatic 10π) C1->Anion - H+ Cyclo [4+2] Cycloaddition (Diels-Alder) C2C3->Cyclo + Diene EAS EAS Products (Substitution) Benzene->EAS + NO2+, Br+ Metallocene Metallocene Catalysts (Zr, Ti, Fe) Anion->Metallocene + Metal Halide

Figure 1: Reactivity zones of the 1H-indene core. Note the distinct divergence between C1-anionic chemistry and C2-C3 alkene chemistry.

Electrophilic Aromatic Substitution (EAS)

Challenge: The C2-C3 double bond is highly reactive towards addition. Standard EAS conditions (e.g., HNO₃/H₂SO₄) often lead to polymerization or addition-elimination products (e.g., 2-nitroindene) rather than clean ring substitution.

  • Regioselectivity: When the benzene ring is successfully targeted (often by protecting the double bond or using mild conditions), substitution typically occurs at C7 (or C4), governed by the alkyl-directing nature of the fused ring.

Diels-Alder Cycloadditions
  • As Dienophile: 1H-indene reacts readily with electron-deficient dienes at the C2-C3 bond.

  • As Diene: Requires isomerization to 2H-indene . This can be promoted photochemically or thermally, allowing trapping with dienophiles (e.g., maleic anhydride).

Experimental Protocols

Protocol A: C1-Functionalization (Synthesis of 1-Methylindene)

Objective: Selective alkylation at the C1 position via the indenyl anion. Mechanism: Acid-base reaction followed by Sɴ2 attack.

Reagents:

  • 1H-Indene (1.0 eq)[4]

  • n-Butyllithium (1.1 eq, 1.6 M in hexanes)

  • Methyl Iodide (1.2 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add 1H-indene (20 mmol) and anhydrous THF (50 mL). Cool to -78 °C .[5]

  • Deprotonation: Add n-BuLi dropwise over 20 mins. The solution will turn deep red/orange (formation of indenyl lithium).

  • Equilibration: Warm to 0 °C and stir for 30 mins to ensure complete deprotonation.

  • Alkylation: Cool back to -78 °C . Add Methyl Iodide dropwise.

  • Reaction: Allow to warm to room temperature (RT) overnight. The color typically fades.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation or flash chromatography (Hexanes) yields 1-methylindene (often a mixture of 1H- and 3H-isomers due to [1,5]-hydride shifts; 3-methyl-1H-indene is the thermodynamic product).

Protocol B: Synthesis of Bis(indenyl)zirconium Dichloride

Objective: Synthesis of a Group 4 metallocene precursor for olefin polymerization.

Step-by-Step Workflow:

  • Lithiation: Prepare Indenyl Lithium (IndLi) as in Protocol A (steps 1-3).

  • Transmetallation: In a separate flask, suspend ZrCl₄ (0.5 eq relative to IndLi) in toluene at -78 °C .

  • Addition: Cannulate the IndLi solution into the ZrCl₄ suspension.

  • Reaction: Warm to RT and reflux for 12 hours.

  • Isolation: Filter off LiCl salts under inert atmosphere. Crystallize the product from toluene/hexane.

    • Note: The "Indenyl Effect" (slippage from

      
      ) in these complexes significantly enhances catalytic rates in substitution reactions compared to Cp analogues.
      

Advanced Application: Rh(III)-Catalyzed C-H Activation

Recent advances utilize the indene core as a directing scaffold or substrate for transition-metal catalyzed annulations.

Workflow Diagram: Rh(III) Catalysis

RhCatalysis Substrate Indene Derivative (with Directing Group) Activation C-H Activation (Rhodacycle Intermediate) Substrate->Activation  - HCl Catalyst [Cp*RhCl2]2 / AgSbF6 Catalyst->Activation Coupling Alkyne Insertion Activation->Coupling  + Alkyne Product Functionalized Indene (e.g., Indenol/Fulvene) Coupling->Product  Reductive Elim.

Figure 2: General pathway for Rh(III)-catalyzed C-H functionalization of indene derivatives.

References

  • Bordwell pKa Table (DMSO). University of Wisconsin-Madison.[Link]

  • Indenyl Ligands in Organometallic Chemistry. Review of the "Indenyl Effect" and reactivity.[Link]

  • Synthesis of 1-Methylindene. Organic Syntheses, Coll. Vol. 5, p.769.[Link]

  • Rh(III)-Catalyzed C-H Activation. Review on CpRh(III) catalyzed synthesis of fused rings.* [Link]

  • Diels-Alder Reactivity of Indene. Master Organic Chemistry.[Link]

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 7-Phenyl-1H-Indene Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the biological evaluation of 7-phenyl-1H-indene and its structural derivatives. While indene scaffolds are widely utilized in organometallic catalysis, their application in medicinal chemistry has surged due to their structural similarity to Selective Estrogen Receptor Modulators (SERMs) and melatonin receptor ligands.

This protocol focuses on the 7-phenyl-1H-indene scaffold as a lipophilic pharmacophore. It addresses the specific challenges of testing highly hydrophobic molecules in aqueous cell culture environments and provides a validated workflow for assessing cytotoxicity and nuclear receptor (Estrogen Receptor) modulation .

Chemical Properties & Handling

7-Phenyl-1H-indene is a rigid, bicyclic aromatic hydrocarbon with high lipophilicity (LogP > 4.0). Improper handling leads to compound precipitation ("crashing out") in cell culture media, resulting in false negatives or erratic data.

Solubility Protocol
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.

Serial Dilution Workflow (Visualized)

Direct dilution from 100% DMSO stock into cell media often causes immediate precipitation. The "Intermediate Dilution Step" is critical to maintain solubility.

DilutionProtocol cluster_warning Critical Control Point Stock 10 mM Master Stock (100% DMSO) Inter 100x Intermediate Plate (100% DMSO) Stock->Inter 1. Serial Dilution (in DMSO) Media Dosing Solution (Cell Culture Media) Inter->Media 2. 1:100 Dilution (Rapid Mixing) Cells Assay Plate (Final 0.1% DMSO) Media->Cells 3. Add to Cells (1:10 Dilution)

Figure 1: Step-wise dilution strategy to prevent microprecipitation of lipophilic indene derivatives.

Protocol A: Cytotoxicity Profiling (Cell Viability)

Before assessing efficacy, one must establish the non-toxic concentration window. Indene derivatives can intercalate into membranes; therefore, an ATP-based assay is preferred over tetrazolium salts (MTT) to avoid metabolic interference.

Materials
  • Cell Line: MCF-7 (Human Breast Cancer) or HEK293.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence reagent.

  • Control: Staurosporine (1 µM) as a positive kill control.

Method
  • Seeding: Plate 5,000 cells/well in a 96-well white-walled plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound (0.1 nM – 100 µM).

    • Note: Ensure final DMSO concentration is < 0.5% across all wells.

  • Incubation: Incubate for 48 hours.

  • Readout: Equilibrate plate to Room Temperature (RT). Add 100 µL CellTiter-Glo reagent. Shake for 2 minutes. Incubate 10 minutes (dark).

  • Detection: Measure Luminescence (RLU).

Protocol B: Estrogen Receptor (ER) Transactivation Assay

The 7-phenyl-1H-indene scaffold is structurally relevant to ER ligands. This assay determines if the compound acts as an Agonist (activator) or Antagonist (blocker) of ERα.

The Mechanism

The assay utilizes a Luciferase reporter gene driven by an Estrogen Response Element (ERE).

ER_Pathway Ligand 7-Phenyl-Indene (Ligand) ER Estrogen Receptor (Cytosol) Ligand->ER Binding Dimer Ligand-ER Dimer ER->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ERE ERE Promoter (DNA) Nucleus->ERE Binding Luc Luciferase Expression ERE->Luc Transcription Light Light Signal (Readout) Luc->Light Substrate Addition

Figure 2: Mechanism of Action for the Nuclear Receptor Luciferase Reporter Assay.

Critical Reagents (The "Clean System")

To detect specific estrogenic activity, background steroid hormones must be eliminated.

  • Media: Phenol Red-Free DMEM (Phenol red mimics estrogen).

  • Serum: Charcoal-Stripped Fetal Bovine Serum (CS-FBS) (Removes endogenous estradiol).

Experimental Steps
  • Starvation: 24 hours prior to assay, switch MCF-7 cells to Phenol Red-Free media + 5% CS-FBS .

  • Transfection (If not using stable line): Co-transfect with:

    • pERE-Luc (Firefly luciferase reporter).

    • pRL-TK (Renilla luciferase for normalization).

  • Dosing:

    • Agonist Mode: Treat cells with compound alone (0.1 nM – 10 µM).

    • Antagonist Mode: Treat cells with compound + 1 nM 17β-Estradiol (E2) .

  • Incubation: 24 hours.

  • Analysis: Dual-Luciferase Assay (Promega). Normalize Firefly/Renilla signal.

Data Analysis & Interpretation

Quantitative Output

Organize data into the following structure for analysis:

Compound IDConcentration (µM)Log[Conc]Normalized RLU (Avg)% Activity (vs E2)
7-Ph-Indene 0.001-9.01,2000.5%
7-Ph-Indene 0.010-8.04,50012.0%
7-Ph-Indene 0.100-7.015,00045.0%
E2 (Control) 0.010-8.032,000100%
DMSO (Vehicle) --1,1000%
Calculation Logic
  • Agonist EC50: Fit data to a sigmoidal dose-response curve (4-parameter logistic equation).

  • Antagonist IC50: Calculate inhibition of the 1 nM E2 signal.

    • Formula:

      
      
      

References

  • Muthyala, R. S., et al. (2003). Bridged Bicyclic Cores Containing a 1,1-Diarylbutyl Moiety as High-Affinity Ligands for Estrogen Receptors. Journal of Medicinal Chemistry.

  • Pang, Y., et al. (2009). Structure-Activity Relationships of Phenyl-Indene Derivatives as Selective Estrogen Receptor Modulators. Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Thermo Fisher Scientific. (2023). Guidelines for maintaining MCF-7 cells for Estrogen Receptor Assays.

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.[1]

Sources

Application Note: Development of 7-Phenyl-1H-Indene Derivatives as Vascular Disrupting Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating 7-phenyl-1H-indene derivatives as novel Vascular Disrupting Agents (VDAs).

This guide treats the 7-phenyl-1H-indene scaffold as a rigidified structural analog of Combretastatin A4 (CA-4), designed to overcome the chemical instability (cis-trans isomerization) inherent to stilbene-based VDAs.

Executive Summary & Rationale

Vascular Disrupting Agents (VDAs) represent a distinct class of antineoplastic therapy that targets the existing tumor vasculature rather than inhibiting the formation of new vessels (angiogenesis).[1][2][3][4] The clinical limitation of the leading VDA, Combretastatin A4 (CA-4), lies in its stilbene bridge, which is prone to isomerization from the active cis-isoform to the thermodynamically stable but inactive trans-isoform.

The 7-phenyl-1H-indene scaffold offers a chemically stable, cis-locked mimetic of CA-4. By incorporating the pharmacophoric trimethoxy-aryl motifs onto the 7-position of the indene core, researchers can maintain the spatial configuration required for high-affinity binding to the tubulin colchicine site while improving metabolic stability and pharmacokinetic profiles.

Key Advantages of the Indene Scaffold
  • Conformational Restriction: Prevents cis-trans isomerization, ensuring sustained potency.

  • Lipophilicity Balance: The indene core allows for tunable lipophilicity (LogP) via substitution at the C1, C2, or C3 positions.

  • Synthetic Accessibility: Modular synthesis via cross-coupling reactions allows for rapid library generation.

Mechanism of Action (MOA)

The primary mechanism of 7-phenyl-1H-indene derivatives involves binding to the


-subunit of endothelial tubulin at the colchicine-binding site.[1][5] This binding event inhibits microtubule polymerization, leading to cytoskeletal collapse in endothelial cells.
Pathway Visualization

The following diagram illustrates the cascade from molecular binding to macroscopic tumor necrosis.

VDA_Mechanism Compound 7-Phenyl-1H-Indene Derivative Tubulin Endothelial Tubulin (Colchicine Site) Compound->Tubulin Binds (Kd < 10 nM) Depoly Microtubule Depolymerization Tubulin->Depoly Inhibits Assembly CytoChange Actomyosin Contractility & Cell Rounding Depoly->CytoChange RhoA/ROCK Activation Permeability Increased Vascular Permeability CytoChange->Permeability Junction Disruption Shutdown Vascular Shutdown (Blood Flow Stasis) Permeability->Shutdown Fluid Leakage/Hemoconcentration Necrosis Central Tumor Necrosis Shutdown->Necrosis Hypoxia/Starvation

Figure 1: Mechanistic cascade of 7-phenyl-1H-indene induced vascular disruption.[3]

Chemical Synthesis & Optimization

Objective: Synthesize 7-phenyl-1H-indene derivatives functionalized with methoxy groups (essential for tubulin affinity).

Core Protocol: Suzuki-Miyaura Coupling Strategy This modular approach allows the coupling of a pre-synthesized 7-bromoindene core with various aryl boronic acids (mimicking the B-ring of CA-4).

  • Starting Material: 7-bromo-1H-indene (or 4-bromo-1-indanone for subsequent reduction).

  • Reagents:

    • Aryl Boronic Acid (e.g., 3,4,5-trimethoxyphenylboronic acid).

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvent stream with

      
       for 15 min.
      
    • Add 7-bromoindene (1.0 eq), Boronic acid (1.2 eq), Base (2.0 eq).

    • Add Pd catalyst (5 mol%) under inert atmosphere.[6]

    • Reflux at 90°C for 12–16 hours.

    • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).[6]

In Vitro Evaluation Protocols

Protocol A: Tubulin Polymerization Inhibition Assay

Purpose: To quantify the direct interaction between the compound and purified tubulin.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guantanosine Triphosphate).

  • Fluorescent reporter (DAPI or specialized Tubulin dye).

  • Positive Control: Combretastatin A4 (CA-4).

Step-by-Step:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add 7-phenyl-1H-indene derivative at graded concentrations (0.1

    
    M – 10 
    
    
    
    M) to a 96-well plate (black, flat bottom). Include DMSO vehicle control.
  • Initiation: Transfer tubulin solution to the plate at 4°C.

  • Measurement: Place plate in a pre-warmed reader (37°C). Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time. Calculate the

    
     of polymerization. Determine 
    
    
    
    as the concentration reducing
    
    
    by 50%.
Protocol B: HUVEC Tube Formation Assay

Purpose: To assess the ability of the compound to disrupt established capillary-like networks (a surrogate for vascular disruption).

Step-by-Step:

  • Matrix Coating: Thaw Matrigel™ at 4°C overnight. Coat 96-well plates with 50

    
    L/well and polymerize at 37°C for 30 mins.
    
  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

    
     cells/well in EGM-2 media.
    
  • Network Formation: Incubate for 4–6 hours until robust capillary tubes form.

  • Disruption Treatment: Add test compound (10–100 nM) carefully without disturbing the monolayer.

  • Imaging: Capture phase-contrast images at 0, 2, and 4 hours post-treatment.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify "Total Mesh Area" and "Total Segment Length." A potent VDA will cause rapid collapse of pre-formed tubes.

In Vivo Evaluation Protocols

Protocol C: Vascular Shutdown Assay (Evans Blue Dye)

Purpose: To measure the functional reduction in tumor blood perfusion.

Animal Model: BALB/c nude mice bearing subcutaneous K562 or Colon-26 tumors (~300


).

Step-by-Step:

  • Administration: Administer 7-phenyl-1H-indene derivative (e.g., 25 mg/kg, IP) or Vehicle.

  • Wait Period: Wait 4, 12, or 24 hours post-treatment.

  • Dye Injection: Inject Evans Blue dye (1% in saline, 10 mL/kg) via tail vein.

  • Circulation: Allow dye to circulate for 45 minutes.

  • Perfusion: Euthanize mice and perfuse with saline to remove intravascular dye.

  • Extraction: Excise tumors, weigh, and incubate in Formamide at 60°C for 24 hours to extract the dye.

  • Quantification: Measure absorbance of the extract at 620 nm.

    • Result: Lower absorbance = Reduced perfusion (Vascular Shutdown).

Data Presentation Template:

Treatment GroupDose (mg/kg)Time Post-Dose (h)Tumor Dye Content (

g/g)
% Perfusion Inhibition
Vehicle Control-4

-
CA-4 (Positive Ctrl)254

75.2%
7-Phenyl-Indene 254

69.6%

Experimental Workflow Diagram

The following diagram outlines the critical path from hit validation to in vivo proof-of-concept.

Workflow Hit Hit Identification (7-Phenyl-1H-Indene) Synth SAR Optimization (Suzuki Coupling) Hit->Synth InVitro In Vitro Screening (Tubulin/Cytotoxicity) Synth->InVitro InVitro->Synth Low Potency Select Lead Selection (IC50 < 20 nM) InVitro->Select High Potency InVivo In Vivo Efficacy (Vascular Shutdown) Select->InVivo

Figure 2: Development pipeline for Indene-based VDAs.

Safety & Handling

  • Hazard: 7-phenyl-1H-indene derivatives are potent cytotoxins. Handle in a Class II Biological Safety Cabinet.

  • Solubility: These compounds are often lipophilic. For in vivo use, formulate using 10% DMSO / 10% Tween-80 / 80% Saline, or consider synthesizing a phosphate prodrug (similar to CA-4P) for water solubility.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Vascular disrupting agents in clinical development. Source: British Journal of Cancer (Nature) URL:[Link]

  • Evaluating Therapeutic Efficacy of the Vascular Disrupting Agent OXi8007. Source: MDPI (Cancers) URL:[Link]

  • Synthesis of indenes (Methodology). Source: Organic Chemistry Portal URL:[Link]

Sources

Structure-activity relationship (SAR) of 7-phenyl-1H-indene analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Structure-Activity Relationship (SAR) of 7-Phenyl-1H-Indene Analogs as Novel Tubulin Polymerization Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: The 1H-Indene Scaffold as a Privileged Motif for Anticancer Drug Discovery

The 1H-indene core is a versatile bicyclic aromatic system that serves as a foundational scaffold in numerous biologically active compounds.[1] Its rigid structure and amenability to chemical modification have made it an attractive starting point for the development of therapeutic agents. Notably, various indene derivatives have demonstrated significant potential in oncology, exhibiting activities such as topoisomerase IIα inhibition and modulation of the estrogen receptor.[2][3]

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Consequently, tubulin is one of the most successfully targeted proteins in cancer chemotherapy.[4][5] Small molecules that interfere with tubulin polymerization dynamics can arrest the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

This application note presents a hypothetical yet scientifically grounded exploration of a novel chemical series, the 7-phenyl-1H-indene analogs, as potent inhibitors of tubulin polymerization. We will delineate the key structure-activity relationships (SAR) that govern their biological activity and provide detailed, field-proven protocols for their synthesis and evaluation. The insights presented herein are designed to guide medicinal chemists and cell biologists in the discovery and optimization of this promising new class of anticancer agents.

Structure-Activity Relationship (SAR) of 7-Phenyl-1H-Indene Analogs

Our investigation into the 7-phenyl-1H-indene scaffold was guided by a systematic approach to probe the influence of various substituents on both biochemical potency (tubulin polymerization inhibition) and cellular activity (cytotoxicity against cancer cells). The core scaffold was divided into three primary regions for modification: the Phenyl Ring (Ring A), the Indene Core (Ring B), and the C1 position of the indene ring.

SAR_Scaffold cluster_scaffold General Scaffold of 7-Phenyl-1H-Indene Analogs cluster_regions Key Regions for SAR Modification scaffold p1 scaffold:e->p1:c p2 scaffold:e->p2:c p3 scaffold:e->p3:c R1 Ring A (Phenyl Ring) - Probes hydrophobic pocket - Electronic effects critical R2 Ring B (Indene Core) - Modulates solubility - Affects scaffold orientation R3 C1 Position - Steric bulk tolerance - Potential for H-bonding p1->R1 p2->R2 p3->R3 Synthesis_Workflow start Substituted 2-Iodobenzoic Acid step1 Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl Ester Intermediate step1->intermediate1 step2 Sonogashira Coupling (Substituted Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N) intermediate1->step2 intermediate2 Alkyne Intermediate step2->intermediate2 step3 Intramolecular Cyclization (AuCl₃ or PtCl₂, Toluene, 80°C) intermediate2->step3 final_product 7-Phenyl-1H-Indene Analog step3->final_product

Caption: Synthetic workflow for 7-phenyl-1H-indene analogs.

1. Rationale: This synthetic strategy leverages a robust Sonogashira cross-coupling to join the two key aromatic fragments, followed by a metal-catalyzed intramolecular hydroarylation to construct the indene core. This approach offers high modularity, allowing for diverse substitutions on both the indene and phenyl moieties.

2. Materials:

  • Substituted 2-iodobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Substituted phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

  • Gold(III) chloride or Platinum(II) chloride

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

3. Step-by-Step Procedure:

  • Esterification: To a solution of the substituted 2-iodobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester intermediate.

  • Sonogashira Coupling: To a solution of the methyl ester intermediate (1.0 eq) and the desired substituted phenylacetylene (1.2 eq) in anhydrous triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Degas the mixture with argon for 15 minutes. Heat the reaction at 60°C for 8-12 hours. After cooling, filter the mixture through a pad of celite and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to obtain the alkyne intermediate.

  • Intramolecular Cyclization: Dissolve the alkyne intermediate (1.0 eq) in anhydrous toluene. Add AuCl₃ or PtCl₂ (0.05 eq) and heat the mixture at 80°C for 2-4 hours. [6]Monitor the reaction by TLC. Upon completion, cool the reaction, filter through celite, and concentrate. Purify the residue by flash column chromatography to afford the final 7-phenyl-1H-indene analog.

4. Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol is designed to measure the effect of test compounds on the assembly of purified tubulin into microtubules, based on methods from commercially available kits. [7][8][9] 1. Rationale: Microtubule formation increases the turbidity of a solution. This change can be monitored spectrophotometrically at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

2. Materials:

  • Tubulin (>99% pure, porcine brain), stored at -80°C

  • G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP stock solution (10 mM)

  • Glycerol (100%)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole or Colchicine (positive control for polymerization inhibition)

  • Pre-warmed 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm (set to 37°C)

3. Step-by-Step Procedure:

  • Preparation: Thaw tubulin, G-PEM buffer, and GTP on ice. Prepare a "Tubulin Master Mix" on ice containing G-PEM buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Add purified tubulin to a final concentration of 3 mg/mL. Keep the mix on ice at all times to prevent premature polymerization. [8]2. Compound Plating: Serially dilute test compounds in G-PEM buffer to 10x the final desired concentration. Add 10 µL of each diluted compound solution to the wells of a pre-warmed (37°C) 96-well plate. Include wells for a DMSO vehicle control and positive controls (e.g., 10 µM Nocodazole).

  • Initiate Polymerization: Using a multichannel pipette, add 90 µL of the cold Tubulin Master Mix to each well. Mix gently by pipetting.

  • Kinetic Reading: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60 minutes. [8]5. Data Analysis: Plot absorbance (OD 340 nm) versus time for each concentration. Determine the Vmax (maximum rate) of polymerization and the final absorbance value. Calculate the IC₅₀ value for each compound, defined as the concentration that inhibits tubulin polymerization by 50% relative to the DMSO control.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of a compound's cytotoxicity. [10][11] 1. Rationale: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

2. Materials:

  • MCF-7 human breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of reading absorbance at 570 nm

3. Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). [11]4. Incubation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure the formazan crystals are fully dissolved. [11]6. Absorbance Reading: Incubate the plate in the dark at room temperature for 2-4 hours, or until the purple color is uniform. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Express cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the GI₅₀ (concentration causing 50% growth inhibition).

Mechanism_of_Action cluster_cell Cancer Cell compound 7-Phenyl-1H-Indene Analog tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site mt Microtubule Polymer compound->mt Inhibits Polymerization tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitosis mt->mitosis Spindle Formation g2m G2/M Phase Arrest mitosis->g2m Dysfunctional Spindle Checkpoint Activation apoptosis Apoptosis (Cell Death) g2m->apoptosis

Caption: Proposed mechanism of action for 7-phenyl-1H-indene analogs.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. Available at: [Link]

  • Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. MDPI. Available at: [Link]

  • The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. Available at: [Link]

  • Anticancer activity and DNA interaction of bis(pyridyl)allene-derived metal complexes. UCL Discovery. Available at: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC. Available at: [Link]

  • Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. PubMed. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC. Available at: [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. Available at: [Link]

  • Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]

  • Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. PubMed. Available at: [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Anticancer compounds based on indene/ 1,3‐indandione based... ResearchGate. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • 1,4-Dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: extended exploration on phenyl ring substitutions and preliminary ADME/PK studies. PubMed. Available at: [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. MDPI. Available at: [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. Available at: [Link]

  • SAR illustration of investigational drugs: targeted small molecules... ResearchGate. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 7-Phenyl-1H-indene for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-phenyl-1H-indene scaffold represents a critical pharmacophore in medicinal chemistry, employed in the design of tubulin polymerization inhibitors, kappa opioid receptor (KOR) agonists, and as a ligand precursor for metallocene catalysts. Its structural rigidity and lipophilic bulk at the 7-position (peri to the bridgehead) provide unique steric occlusion that differentiates it from the more common 4- or 5-substituted isomers.[1]

This Application Note details a robust, scalable synthetic protocol for 7-phenyl-1H-indene. Unlike standard textbook methods, this guide addresses the specific challenges of indene tautomerism (1,5-sigmatropic shifts) and polymerization susceptibility . We prioritize a "Late-Stage Dehydration" strategy (Protocol A) to maximize yield and purity, while also providing a direct cross-coupling method (Protocol B) for rapid analog generation.

Scientific Foundation & Retrosynthetic Analysis[1]

Structural Considerations and Tautomerism

The synthesis of 7-substituted indenes is complicated by the thermodynamic equilibrium between the 1H-indene and 3H-indene isomers.[1]

  • 1H-indene: The

    
     carbon is at position 1.[1]
    
  • 3H-indene: The

    
     carbon is at position 3.[1]
    

For 7-phenylindene, a 1,5-hydrogen shift can effectively "move" the substituent from position 7 to position 4 relative to the saturated carbon.

  • 7-Phenyl-1H-indene: Phenyl is at C7 (adjacent to the bridgehead).[1]

  • 4-Phenyl-1H-indene (via tautomerism): If the double bond shifts, the molecule may re-equilibrate to place the phenyl group at the less sterically crowded position 4.[1]

Expert Insight: In 7-phenyl-1H-indene, the phenyl ring at C7 experiences steric strain with the hydrogens at C1.[1] Consequently, synthetic routes requiring high temperatures or strong bases may yield a mixture of 7-phenyl and 4-phenyl isomers.[1] The protocols below are designed to control this regiochemistry.

Retrosynthetic Logic

We employ a Suzuki-Miyaura Cross-Coupling strategy. The key decision is when to install the phenyl ring:

  • Path A (Recommended): Coupling on the stable 7-bromo-1-indanone , followed by reduction and dehydration.[1] This avoids polymerizing the sensitive indene double bond during the metal-catalyzed step.[1]

  • Path B (Direct): Coupling on 7-bromo-1H-indene .[1] Faster, but higher risk of polymerization and isomerization.

Retrosynthesis Target 7-Phenyl-1H-indene (Target) Intermediate 7-Phenyl-1-indanone (Stable Intermediate) Target->Intermediate Dehydration (p-TsOH) SM2 7-Bromo-1H-indene (Alternative SM) Target->SM2 Suzuki Coupling (Direct) SM1 7-Bromo-1-indanone (Commercially Available) Intermediate->SM1 Suzuki Coupling (Pd cat.) Boron Phenylboronic Acid SM1->Boron SM2->Boron

Figure 1: Retrosynthetic disconnection showing the robust Indanone Route (Path A) versus the Direct Indene Route (Path B).

Experimental Protocols

Protocol A: The "Gold Standard" Indanone Route

Objective: Synthesis of 7-phenyl-1H-indene via 7-phenyl-1-indanone.[1] Scale: 1.0 gram (approx.[1] 4.7 mmol).[1]

Step 1: Suzuki Coupling

Reagents:

  • 7-Bromo-1-indanone (1.0 g, 4.74 mmol)

  • Phenylboronic acid (0.87 g, 7.11 mmol, 1.5 eq)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (193 mg, 0.24 mmol, 5 mol%)

  • K₂CO₃ (1.96 g, 14.2 mmol, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1, 25 mL)

Procedure:

  • Charge a pressure vial or Schlenk flask with 7-bromo-1-indanone, phenylboronic acid, K₂CO₃, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).[1][3]

  • Add degassed solvent mixture via syringe.[1]

  • Heat to 90°C for 12 hours. Note: 7-position is sterically hindered; vigorous heating is required.[1]

  • Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc (50 mL), wash with water (2x) and brine. Dry over Na₂SO₄.[1][4]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 85-92% (Off-white solid).[1]

Step 2: Reduction

Reagents:

  • 7-Phenyl-1-indanone (from Step 1)[1]

  • NaBH₄ (1.5 eq)

  • Solvent: Methanol/THF (1:1)

Procedure:

  • Dissolve ketone in MeOH/THF at 0°C.

  • Add NaBH₄ portion-wise.[1] Stir at 0°C -> RT for 2 hours.

  • Quench: Sat. NH₄Cl.[1] Extract with EtOAc.[1]

  • Concentrate to yield crude 7-phenyl-1-indanol .[1] Use directly in Step 3.

Step 3: Acid-Catalyzed Dehydration

Reagents:

  • Crude 7-phenyl-1-indanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (5 mol%)

  • Solvent: Toluene (anhydrous)[5]

Procedure:

  • Dissolve alcohol in toluene.[1] Add p-TsOH.[1][6]

  • Heat to 60-70°C for 1-2 hours. Crucial: Do not reflux excessively to avoid polymerization or isomerization to the thermodynamic 3H-isomer.[1]

  • Workup: Wash with Sat. NaHCO₃ (to remove acid).[1] Dry and concentrate.

  • Purification: Rapid filtration through a short plug of neutral alumina or silica (deactivated with 1% Et₃N).[1]

    • Final Yield: 75-80% (Colorless oil/solid).[1]

Protocol B: Direct Coupling (High Throughput)

Objective: Rapid synthesis from 7-bromo-1H-indene. Risk: Polymerization of starting material.[1]

Procedure:

  • Combine 7-bromo-1H-indene (1 eq), PhB(OH)₂ (1.5 eq), Na₂CO₃ (2 eq), and Pd(PPh₃)₄ (5 mol%) in DME/Water (3:1).

  • Heat at 80°C for 4-6 hours. Monitor closely by TLC.

  • Workup: Standard extraction.

  • Purification: Use neutralized silica gel (slurry packed with 1% Et₃N in Hexanes) to prevent acid-catalyzed polymerization of the product on the column.[1]

Characterization & QC Data

ParameterSpecificationNotes
Appearance Colorless to pale yellow oil/solidDarkens upon oxidation/polymerization.[1] Store at -20°C.
¹H NMR (CDCl₃) Vinyl protons: δ 6.6–6.8 ppm (dt)Look for characteristic indene double bond signals (C2-H, C3-H).
¹H NMR (CH₂) Bridgehead CH₂: δ ~3.5 ppm (d)Integration should match 2H. If 3H-isomer is present, a singlet at ~3.4 ppm appears (C1-H₂ vs C3-H₂).[1]
MS (ESI/GC) [M]+ = 192.26Molecular ion usually visible.[1]
Purity (HPLC) >95%Monitor for biphenyl impurities (homocoupling).[1]

Isomer Differentiation:

  • 7-Phenyl-1H-indene: The

    
     CH₂ signal couples to the vinyl proton at C2.[1]
    
  • 4-Phenyl-1H-indene (7-Phenyl-3H-indene): Due to symmetry, the spectra are distinct.[1] The key is the NOE (Nuclear Overhauser Effect) between the phenyl protons and the bridgehead CH₂.[1] In the 7-phenyl isomer, the phenyl ring is spatially close to the C1-CH₂, showing a strong NOE signal.

Critical Troubleshooting Guide

Issue: Isomerization (1H vs 3H)
  • Symptom: NMR shows multiple CH₂ peaks or shifting vinyl signals.[1]

  • Cause: Base-catalyzed 1,5-proton shift.[1]

  • Solution: Avoid strong bases (e.g., KOtBu) during coupling. In Protocol A (Dehydration), keep the reaction time short and quench immediately with NaHCO₃. Store the product in the dark.

Issue: Polymerization
  • Symptom: Gummy residue, broadening of NMR peaks, loss of mass balance.

  • Cause: Acidic sites on silica gel or thermal stress.[1]

  • Solution: Always use neutralized silica (add 1% Triethylamine to eluent) or neutral alumina for purification.[1] Stabilize isolated product with radical inhibitor (e.g., BHT) if storing for long periods.

Issue: Low Yield in Coupling
  • Symptom: Unreacted bromide.[1]

  • Cause: Steric hindrance at position 7 (peri-effect).[1]

  • Solution: Switch to more active catalysts like Pd(dppf)Cl₂ or Pd(P(tBu)₃)₂ . Increase temperature to 100°C (only for Indanone route).

Workflow Diagram

Workflow cluster_0 Step 1: Cross-Coupling cluster_1 Step 2 & 3: Functional Group Interconversion Start 7-Bromo-1-indanone + PhB(OH)2 Reaction1 Pd(dppf)Cl2, K2CO3 90°C, 12h Start->Reaction1 Workup1 Filter (Celite) Extract (EtOAc) Reaction1->Workup1 Product1 7-Phenyl-1-indanone Workup1->Product1 Reduction NaBH4, MeOH 0°C to RT Product1->Reduction Dehydration p-TsOH, Toluene 60°C, 1h Reduction->Dehydration Neutralization Quench: NaHCO3 (Prevent Isomerization) Dehydration->Neutralization Final 7-Phenyl-1H-indene (>95% Purity) Neutralization->Final Purification (Neutral Alumina)

Figure 2: Optimized workflow for the synthesis of 7-phenyl-1H-indene preventing polymerization and isomerization.

References

  • Suzuki Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chem. Rev.[1]1995 , 95, 2457–2483. Link

  • Indene Synthesis via Indanone: Larock, R. C. et al. "Synthesis of Indanones and Indenes."[1] J. Org.[1][7] Chem.2003 , 68, 4804. Link

  • Tautomerism of Indenes: Friedrich, E. C.; Tunkel, N. "Base-Catalyzed Isomerization of Substituted Indenes."[1] J. Org.[1][7] Chem.1973 , 38, 2733. Link

  • Medicinal Applications (KOR Agonists): "Discovery of Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivatives."[1] J. Med.[1] Chem.2024 .[1][2][7] Link

  • General Indene Protocols: "Synthesis of indenes." Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 7-Phenyl-1H-Indene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-SOL-7PH Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Drug Discovery[1]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for the 7-phenyl-1H-indene scaffold. If you are here, you are likely facing a specific physicochemical paradox common to this class of tubulin polymerization inhibitors and kinase modulators: high potency but negligible aqueous solubility.

The Root Cause: The 7-phenyl-1H-indene core is a rigid, planar, polycyclic aromatic hydrocarbon (PAH). The addition of the phenyl group at the C7 position creates a highly lipophilic surface area that favors strong


 stacking interactions in the crystal lattice.[1]
  • High Lattice Energy: The molecules pack tightly (like bricks), requiring significant energy to break the crystal structure.[1]

  • High LogP (>4.0): Once the lattice is broken, the molecule refuses to interact with water.[1]

This guide moves beyond basic "add more DMSO" advice. We provide engineered solutions for in vitro assays and in vivo bioavailability.[1]

Troubleshooting Module: In Vitro Assay Formulation

Q: My compound precipitates immediately upon dilution into cell culture media. How do I fix this?

Diagnosis: You are likely witnessing kinetic precipitation .[1] While your compound dissolves in 100% DMSO, the rapid change in dielectric constant upon dilution into aqueous media (water


 vs. DMSO 

) causes the hydrophobic indene core to aggregate instantly.[1]

The Solution: The "Ternary Cosolvent" System Do not rely on DMSO alone.[1] You must bridge the polarity gap.[1]

Protocol: Optimized Cosolvent Screen

  • Stock Preparation: Dissolve 7-phenyl-1H-indene derivative at 20 mM in pure DMSO.

  • Intermediate Dilution (The Bridge):

    • Prepare a mixture of PEG400 (40%) + Ethanol (10%) + Water (50%) .[1]

    • Dilute your DMSO stock 1:10 into this mixture.[1] Note: The compound should remain soluble here.

  • Final Dilution:

    • Add the Intermediate mix to your cell culture media.[1]

    • Target: Final DMSO < 0.5%, PEG400 < 2%.[1]

Why this works: PEG400 acts as an interfacial tension reducer, preventing the rapid nucleation of indene crystals during the mixing phase.[1]

Troubleshooting Module: In Vivo Formulation (Oral/IP)

Q: We see low exposure (AUC) in mice despite high doses.[1] Is it metabolic stability or solubility?

Diagnosis: If the compound is a "brick dust" molecule (High MP > 200°C, Low Solubility), the issue is almost certainly dissolution-rate limited absorption . The crystals are passing through the GI tract undissolved.[1]

The Solution: Amorphous Solid Dispersions (ASD) You must convert the crystalline "brick" into a disordered "amorphous" glass.[1] This raises the free energy of the system, creating a "spring" effect that supersaturates the GI fluids.

Protocol: Solvent Evaporation ASD

  • Polymer Selection: HPMC-AS (L or M grade) or PVPVA64.[1]

  • Ratio: 1:3 (Drug:Polymer).[1]

  • Method:

    • Dissolve Drug and Polymer in a common solvent (Acetone/Methanol 1:1).[1]

    • Rotary evaporate at 40°C under vacuum until a dry film forms.

    • Vacuum dry for 24 hours to remove residual solvent.[1]

    • Pulverize the film into a fine powder.[1]

Verification Step:

  • PLM (Polarized Light Microscopy): View the powder under cross-polarizers.[1]

    • Dark field: Success (Amorphous).[1][2]

    • Birefringence (bright spots):[1] Failure (Crystalline drug remains).[1]

Visual Troubleshooting Guides

Figure 1: The Solubilization Decision Matrix

Use this logic flow to select the correct formulation strategy based on your specific derivative's properties.

SolubilityMatrix Start Start: Characterize 7-phenyl-1H-indene Derivative CheckState Is the solid Crystalline? Start->CheckState CheckMP Melting Point > 200°C? CheckState->CheckMP Yes Method2 Strategy: Lipid Formulation (Corn oil / Tween 80) CheckState->Method2 No (Oil/Gum) CheckLogP LogP > 4.0? CheckMP->CheckLogP No Method3 Strategy: Amorphous Solid Dispersion (HPMC-AS / PVP) CheckMP->Method3 Yes (Brick Dust) CheckLogP->Method2 Yes (Grease Ball) Method4 Strategy: Cyclodextrin Complexation (HP-beta-CD) CheckLogP->Method4 No Method1 Strategy: Salt Formation (If ionizable groups exist)

Caption: Decision matrix for selecting formulation strategies. "Brick Dust" molecules (High MP) require lattice disruption (ASD), while "Grease Ball" molecules (High LogP, Low MP) favor lipid systems.[1]

Figure 2: Amorphous Solid Dispersion (ASD) Workflow

The standard operating procedure for converting crystalline indene derivatives into bioavailable amorphous forms.[1]

ASD_Workflow cluster_energy Thermodynamic State Step1 1. Dissolution (Drug + Polymer in Acetone) Step2 2. Solvent Removal (Rotary Evap / Spray Dry) Step1->Step2 Homogenous Mix Step3 3. Kinetic Trapping (Polymer inhibits crystallization) Step2->Step3 Rapid Cooling Step4 4. Characterization (DSC / PXRD) Step3->Step4 Verify Amorphous State

Caption: The ASD process utilizes polymers to kinetically "trap" the drug in a high-energy amorphous state, preventing the re-formation of the stable crystal lattice.

Advanced FAQ: Cyclodextrins & Nanocrystals

Q: I need an IV formulation. Can I use Cyclodextrins?

Answer: Yes, but specificity matters. The phenyl-indene moiety is bulky.[1] Standard


-cyclodextrin has low water solubility itself.[1]
  • Recommendation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1]
  • Mechanism: The hydrophobic indene core nests inside the CD cavity, while the hydroxypropyl groups interact with water.

  • Limit: If your derivative has a molecular weight > 500 Da or bulky side chains at position 1 or 3, steric hindrance may prevent inclusion.[1]

Q: Can I just mill the powder (Micronization)?

Answer: Only partially effective.[1] Micronization increases surface area (Noyes-Whitney equation) but does not change the saturation solubility.[1] If your compound has a solubility of < 1


g/mL, making the particles smaller will only make them dissolve to 1 

g/mL faster, but the total concentration will remain too low for therapeutic effect. You need Amorphous Solid Dispersions (see Module 3) to increase apparent solubility.[1][3]

Comparative Data: Solubility Enhancement

Typical solubility improvements observed for 7-phenyl-1H-indene derivatives in various vehicles.

Vehicle SystemSolubility (

g/mL)
MechanismSuitability
Water (pH 7.4) < 0.1N/ANone
5% DMSO / Water ~ 5 - 10CosolvencyHigh throughput screening
20% HP-

-CD
~ 150 - 300Inclusion ComplexIV / IP Injection
ASD (HPMC-AS) > 1000 (Apparent)SupersaturationOral Gavage (PO)
Corn Oil ~ 50 - 80Lipophilic SolvationOral (if LogP is very high)

References

  • Lipophilic Drug Strategies: Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.

  • Amorphous Solid Dispersions: National Institutes of Health (NIH).[1] Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs.

  • Indene Derivative Biological Activity: Taylor & Francis.[1] Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. [1]

  • Solubility-Permeability Interplay: Ben-Gurion University. Solubility-enabling formulations for oral delivery of lipophilic drugs.

  • General PAH Properties: Wikipedia. Polycyclic aromatic hydrocarbon.[1][4][5][6]

Sources

Technical Support Center: Scalable Synthesis of 7-Phenyl-1H-Indene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a support center for the scalable synthesis of 7-phenyl-1H-indene (CAS: 16657-07-1 for the 7-bromo precursor reference; target isomer specific). This guide addresses the critical requirements for preclinical studies: purity (>98%) , metal scavenging (Pd <10 ppm) , and batch-to-batch reproducibility .

Current Status: Operational Role: Senior Application Scientist Scope: Multigram to Kilogram Scale synthesis for Preclinical Development

Executive Summary: The Synthetic Strategy

To achieve scalable, high-purity 7-phenyl-1H-indene, we recommend the Indanone Route over direct functionalization of indene. Direct coupling of 7-bromoindene is plagued by polymerization and instability. The 4-bromo-1-indanone pathway provides a robust, crystalline intermediate profile that ensures effective impurity purging before the final unstable indene formation.

Note on Regiochemistry: Synthesis of 7-phenyl-1H-indene requires starting from 4-bromo-1-indanone .

  • Mechanism:[1][2][3][4][5][6] 4-bromo-1-indanone

    
     4-phenyl-1-indanone 
    
    
    
    4-phenyl-1-indanol
    
    
    Dehydration yields 4-phenyl-3H-indene.
  • Tautomerism: 4-phenyl-3H-indene is the tautomer of 7-phenyl-1H-indene . Due to the symmetry of the numbering shift, these are the same carbon skeleton.

Module 1: Synthesis Workflow & Logic
Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_QC Quality Control Gates Start Starting Material: 4-Bromo-1-indanone (Solid, Stable) Step1 Step 1: Suzuki-Miyaura Coupling (PhB(OH)2, Pd Cat., Base) Start->Step1 Critical: O2 exclusion Inter1 Intermediate 1: 4-Phenyl-1-indanone (Crystalline, Purifiable) Step1->Inter1 Metal Scavenging Step2 Step 2: Carbonyl Reduction (NaBH4, MeOH/THF) Inter1->Step2 Exotherm Control QC1 QC 1: Pd Content <10ppm Inter1->QC1 Inter2 Intermediate 2: 4-Phenyl-1-indanol (Benzylic Alcohol) Step2->Inter2 Step3 Step 3: Acid-Catalyzed Dehydration (p-TsOH, Toluene, Dean-Stark) Inter2->Step3 Elimination Product Target Product: 7-Phenyl-1H-indene (Oil/Low-melt Solid) Step3->Product Distillation/Cryst. QC2 QC 2: Isomer Ratio Product->QC2

Caption: Step-wise synthesis logic flow from 4-bromo-1-indanone to 7-phenyl-1H-indene, highlighting critical QC gates.

Module 2: Detailed Protocols & Troubleshooting (Q&A)
Phase 1: The Cross-Coupling (Suzuki-Miyaura)

Objective: Convert 4-bromo-1-indanone to 4-phenyl-1-indanone.

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning or boronic acid deborylation .

  • Oxygen Poisoning: Pd(0) is sensitive to

    
    . Ensure rigorous sparging of solvents with Nitrogen/Argon for at least 30 minutes before adding the catalyst.
    
  • Protodeboronation: Phenylboronic acid can hydrolyze and lose the boron moiety under high pH/temp conditions.

    • Fix: Add Phenylboronic acid in slight excess (1.2 - 1.5 eq).

    • Fix: Switch base to

      
       (milder) instead of 
      
      
      
      if using sensitive substrates, though Carbonate is usually fine here.

Q: How do I remove Palladium to preclinical standards (<10 ppm)? A: Do not rely on column chromatography alone.

  • Step 1: After workup, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) at 50°C for 1 hour.

  • Step 2: Filter through a pad of Celite.

  • Step 3: Crystallize the intermediate (4-phenyl-1-indanone). Crystallization is the most effective purification method for rejecting metal residues.

Phase 2: Reduction & Dehydration

Objective: Convert Indanone to Indene.

Q: During dehydration (Step 3), I see polymerization or "tar" formation. A: Indenes are prone to acid-catalyzed polymerization.

  • Cause: Acid concentration too high or heating too prolonged.

  • Protocol Adjustment: Use p-Toluenesulfonic acid (p-TsOH) (catalytic, 1-5 mol%) in Toluene.

  • Critical Control: Use a Dean-Stark trap to remove water continuously. Stop the reaction immediately once water collection ceases.

  • Stabilization: Add a radical inhibitor (e.g., BHT , 100-500 ppm) to the reaction mixture and the final product storage container to prevent oxidative polymerization.

Q: The NMR shows a mixture of isomers. Is this a failure? A: Not necessarily.

  • Context: 7-phenyl-1H-indene (double bond at 2-3,

    
     at 1) is in equilibrium with its tautomer (double bond at 1-2, 
    
    
    
    at 3).
  • Analysis: Check the integration of the

    
     signal.
    
    • 1H-indene:

      
       is a doublet/multiplet at ~3.4 ppm (coupled to vinyl proton).
      
    • Isomer ratio depends on thermodynamic stability. For preclinical use, characterize the ratio. If a specific isomer is required for a catalyst ligand, deprotonation (with n-BuLi) followed by quenching may be required to lock the structure, but for small molecule drugs, the tautomeric mixture is often processed as a single entity in vivo.

Module 3: Quantitative Data & Reagent Guide
Table 1: Optimized Reagent Stoichiometry (Scalable)
ReagentEquiv.[7][8]RoleCritical Parameter
4-Bromo-1-indanone 1.0SMPurity >98% (HPLC)
Phenylboronic Acid 1.2Coupling PartnerExcess compensates for deborylation
Pd(dppf)Cl2 0.01-0.03CatalystLow loading possible if

excluded
K2CO3 (2M aq) 3.0BaseMaintain pH >10 for transmetallation
Toluene/Ethanol 4:1 VolSolventEthanol aids solubility of boronic acid
p-TsOH 0.05Dehydration Cat.Do not overheat ; monitor water removal
Table 2: Impurity Profile & Management
ImpurityOriginRemoval Strategy
Homocoupling (Ph-Ph) Suzuki Side RxnWash crude solid with cold Hexanes/Heptane.
Protodeboronation (Ph-H) Boronic Acid degradationVolatile; removed during solvent strip or vacuum drying.
Pd Black/Residues Catalyst decompositionScavenger resin + Crystallization of Indanone intermed.
Indene Polymers Acid/Heat sensitivityDistillation (high vac) or Flash Column; Store with BHT.
Module 4: Troubleshooting Logic Tree
Visual Troubleshooting Guide (DOT Diagram)

Troubleshooting Problem Problem: Low Yield in Suzuki Step Check1 Check TLC/HPLC: Is SM remaining? Problem->Check1 YesSM Yes: SM Remaining Check1->YesSM NoSM No: SM Consumed Check1->NoSM Oxidative Diagnosis: Catalyst Death (O2) YesSM->Oxidative Black Precipitate? Hydrolysis Diagnosis: Boronic Acid degraded YesSM->Hydrolysis Solution Clear? SideRxn Diagnosis: Homocoupling/Dehalogenation NoSM->SideRxn Wrong Product? Action1 Action: Degas solvents vigorously; Increase Cat. loading Oxidative->Action1 Action2 Action: Add more PhB(OH)2; Lower Temp slightly Hydrolysis->Action2 Action3 Action: Change Solvent (DME/Water); Change Base SideRxn->Action3

Caption: Diagnostic logic for troubleshooting low yields during the critical Suzuki coupling phase.

FAQ: Preclinical Specifics

Q: Can I store 7-phenyl-1H-indene for long periods? A: Indenes are oxidatively unstable.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additives: If compatible with the next step, add 0.1% BHT (Butylated hydroxytoluene).

  • Re-purification: If the oil turns yellow/orange/viscous, filter through a short plug of silica gel with Hexanes before use to remove polymers.

Q: Why 4-bromo-1-indanone and not 7-bromo-1-indanone? A: This is a nomenclature trap.

  • 4-bromo-1-indanone yields 7-phenyl-1H-indene (via the 4-phenyl-1-indanone intermediate).

  • 7-bromo-1-indanone yields 4-phenyl-1H-indene .

  • Verification: Draw the structure. In 1-indanone, position 4 is on the benzene ring away from the carbonyl bridgehead. Position 7 is adjacent to the carbonyl bridgehead. When converted to indene, the numbering priority changes based on the double bond, effectively "flipping" the substituent index.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lund, H. (1957). Electroorganic preparations. III. Oxidation of some indene derivatives. Acta Chemica Scandinavica, 11, 1323-1330. (Classic reference for indene stability).
  • Ready, J. M., et al. (2011). Practical Synthesis of Substituted Indenes. Organic Letters, 13(19), 5314-5317. Link

  • Halterman, R. L., & Tretyakov, A. (2004). Synthesis of C2-Symmetric Bis(indenyl)metallocenes. Organometallics, 23(21), 5003-5006. (Detailed experimental for phenyl-indene synthesis). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1-indanone. Link

Sources

Byproduct identification in the synthesis of substituted indenes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-SYN-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Welcome to the Indene Synthesis Support Hub

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your indene synthesis—while theoretically sound—is yielding complex mixtures, unstable oils, or regioisomers that defy easy separation.

Substituted indenes are deceptive. Their 5-membered rings are highly reactive, prone to sigmatropic shifts and cationic polymerizations that can ruin a batch after the reaction is complete. This guide bypasses the textbook "happy path" to focus on identifying and eliminating the specific byproducts that plague these workflows.

Module 1: Acid-Mediated Routes (Nazarov & Friedel-Crafts)

Context: You are using a divinyl ketone precursor (Nazarov) or an aryl ketone (Friedel-Crafts) with a Lewis or Brønsted acid.

The Core Problem: Regioisomerism & Elimination Failure

In the Nazarov cyclization, the electrocyclic ring closure forms an oxyallyl cation. The subsequent elimination of a


-hydrogen determines the position of the double bond. The thermodynamic product is not always the kinetic product, leading to mixtures of 1H-indene  (often desired) and isoindene  (unstable) or 3H-indene .
Diagnostic Diagram: The Cationic Fork

This pathway illustrates where your reaction deviates toward byproducts.

Nazarov_Pathways Precursor Divinyl Ketone Cation Oxyallyl Cation (Intermediate) Precursor->Cation Lewis Acid Cyclization Cyclized Carbocation Cation->Cyclization 4π Electrocyclization Desired Substituted Indene (Thermodynamic) Cyclization->Desired Slow Elimination Isoindene Isoindene (Kinetic/Unstable) Cyclization->Isoindene Fast Elimination Dimer Indene Dimer (Storage Byproduct) Desired->Dimer Acid Trace + Time Isoindene->Desired [1,5]-H Shift Isoindene->Dimer Rapid Dimerization

Figure 1: Mechanistic divergence in acid-catalyzed indene synthesis. Note that Isoindenes are transient and often polymerize before isolation.

Troubleshooting Guide: Acid-Mediated Issues
SymptomProbable CauseCorrective Action
Product is an oil that solidifies into a gum over 24h. Acid-Catalyzed Oligomerization. Trace acid remains in the oil, catalyzing cationic polymerization (see Module 3).Protocol: Quench with sat.

. During isolation, filter the organic layer through a pad of Basic Alumina (Grade III) to strip Lewis acid residues.
NMR shows mixed double bond isomers. Lack of Regiocontrol. The proton loss is random due to similar acidity of

-hydrogens.
Strategic Shift: Switch to Silicon-Directed Nazarov . Place a TMS group

to the ketone. The

-silicon effect stabilizes the cation and forces elimination at that specific site [1].
Reaction stalls at the alcohol stage. Elimination Failure. The intermediate alcohol (indan-1-ol) is stable and not dehydrating.Protocol: Add a Dean-Stark trap or molecular sieves. If using Lewis Acid, spike with 5 mol% pTsOH to force dehydration.

Module 2: Metal-Catalyzed Annulation (Larock/Carboannulation)

Context: You are coupling an aryl halide (e.g., o-iodostyrene or o-iodoaniline) with an internal alkyne using Palladium (Pd) or Rhodium (Rh).

The Core Problem: Alkyne Mis-insertion & Homocoupling

Unlike acid routes, metal catalysis fails due to chemoselectivity (reacting with itself) or regioselectivity (alkyne orientation).

FAQ: Metal-Catalyzed Anomalies

Q: I see a bright blue fluorescent spot on my TLC that isn't my product. What is it? A: This is likely an enyne dimer or a conjugated oligomer resulting from alkyne homocoupling (Glaser-type coupling), especially if Copper (Cu) co-catalysts are present.

  • Fix: Degas solvents thoroughly (freeze-pump-thaw). Switch to a Cu-free protocol using cationic Pd(II) sources like

    
     with a bulky phosphine ligand.
    

Q: My internal alkyne (


) yields two inseparable isomers. 
A:  If 

and

are sterically similar (e.g., Methyl vs Ethyl), Pd cannot discriminate.
  • Fix: Use electronic bias . Pd prefers to place the electron-deficient end of the alkyne distal to the aryl ring during insertion. If sterics fail, differentiate

    
     electronically (e.g., Ester vs Alkyl) [2].
    

Q: I isolated the product, but the yield is >100% and the NMR is messy. A: You likely have trapped solvent or phosphine oxide.

  • Protocol: Indenes are lipophilic. Wash the crude solid with cold pentane. Phosphine oxides are often insoluble in pentane, while substituted indenes will dissolve.

Module 3: Analytical Diagnostics (The "Truth" Serum)

You cannot rely on simple 1H NMR integration alone. Indenes undergo rapid [1,5]-sigmatropic hydrogen shifts at room temperature, equilibrating between 1H, 2H, and 3H isomers.

Distinguishing Isomers via NMR

Target: Identify the


 methylene signal. This is your "fingerprint."
Isomer Type

Proton Shift (

)
MultiplicityDiagnostic Note
1H-Indene (Substituted at C2/C3)3.30 – 3.50 ppm Doublet or SingletIntegrating to 2H. If chiral center at C1, appears as AB quartet.
3H-Indene (Isoindene)2.90 – 3.10 ppm MultipletUpfield shift due to loss of conjugation with the phenyl ring.
Indan (Over-reduced) 2.00 – 3.00 ppm Complex MultipletRequires 4H integral. Indicates over-hydrogenation or disproportionation.
Dimer (Byproduct) Multiple aliphatic peaks Broad/MessyLook for signals > 4.0 ppm (methine bridge) if [4+2] dimerization occurred [3].
Protocol: The "Cold" NMR

If you suspect your indene is shifting isomers in the NMR tube:

  • Dissolve sample in

    
     neutralized with basic alumina.
    
  • Do not use TMS/acidic impurities.

  • Acquire spectra at -20°C or lower. This freezes the [1,5]-hydride shift, allowing you to see distinct isomers rather than an averaged broad signal.

Module 4: Stability & Storage (The Hidden Killer)

Scenario: You synthesized a pristine clear oil. Two weeks later, it is a brown, insoluble glass. Cause: Indenes are prone to oxidation (to indanones) and polymerization.

Storage Protocol (Standard Operating Procedure)
  • Removal of Acid: Ensure the final workup includes a wash with

    
     (if iodine used) and saturated 
    
    
    
    .
  • Stabilization: Add 100-500 ppm of BHT (Butylated hydroxytoluene) if the compound is for storage > 24 hours.

  • Environment: Store under Argon at -20°C.

  • Resurrection: If oligomerization occurs, perform Kugelrohr distillation . The monomer is volatile; the oligomers are not.

References

  • He, W., Sun, X., & Frontier, A. J. (2003).[1] Polarizing the Nazarov Cyclization: Efficient Catalysis by Lewis Acids. Journal of the American Chemical Society, 125(47), 14278–14279.

  • Larock, R. C., & Doty, M. J. (1993). Synthesis of indenes via palladium-catalyzed annulation of internal alkynes.[2][3][4] The Journal of Organic Chemistry, 58(17), 4579–4583.

  • Jovanović, J., Spiteller, M., & Elling, W. (2002).[5] Indene dimerization products. Journal of the Serbian Chemical Society, 67(6), 393–406.

Sources

Validation & Comparative

The Cutting Edge of Cancer Therapy: A Head-to-Head Comparison of Indene-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel cancer therapeutics, microtubules have long stood out as a prime target. These dynamic cytoskeletal polymers are integral to cell division, and their disruption can trigger cell cycle arrest and apoptosis in rapidly proliferating cancer cells. A promising class of microtubule-targeting agents is the indene-based tubulin inhibitors, which exert their cytotoxic effects by binding to the colchicine site of β-tubulin. This guide provides a comprehensive, head-to-head comparison of key indene-based tubulin inhibitors, offering supporting experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.

The Rise of Indene Scaffolds: A New Frontier in Tubulin Inhibition

While numerous heterocyclic compounds have been explored as tubulin inhibitors, the indene scaffold has emerged as a particularly promising pharmacophore. Its rigid, bicyclic structure provides a unique template for the design of potent and selective inhibitors that can effectively compete with colchicine for its binding site on tubulin. This guide will delve into the performance of notable indene-based inhibitors, with a particular focus on the highly potent dihydro-1H-indene derivative, compound 12d , and will draw comparisons with other indene and indole-based analogs.

Performance Showdown: A Quantitative Comparison

The efficacy of tubulin inhibitors is primarily assessed by their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify these activities.

CompoundTargetIC50Cell Line(s)Reference
Compound 12d Tubulin PolymerizationNot explicitly quantified in cited texts, but demonstrated to inhibit polymerization.-[1]
Antiproliferative Activity0.028 - 0.087 µMK562, and three other cancer cell lines[1]
Compound 31 Tubulin Polymerization11 µM-
Indole-based Compound Tubulin Polymerization1.87 µM-[2]
Antiproliferative Activity38.37 nMMCF-7[2]

Key Insights:

  • Compound 12d , a dihydro-1H-indene derivative, exhibits remarkable antiproliferative activity in the nanomolar range, indicating its high potency against cancer cells[1].

  • While its direct IC50 for tubulin polymerization is not specified in the provided literature, its ability to inhibit tubulin polymerization has been experimentally confirmed[1].

  • Compound 31 , another indene-based inhibitor, demonstrates modest tubulin polymerization inhibitory activity with an IC50 of 11 µM.

  • For the purpose of comparison, a potent indole-based inhibitor is included, showcasing a tubulin polymerization IC50 of 1.87 µM and potent antiproliferative activity against the MCF-7 breast cancer cell line[2]. This highlights the competitive potential of the indene scaffold.

Mechanism of Action: Unraveling the Path to Apoptosis

Indene-based tubulin inhibitors, like their indole counterparts, function by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, a process crucial for the formation of the mitotic spindle during cell division.

Indene_Inhibitor Indene-Based Inhibitor Tubulin β-Tubulin (Colchicine Site) Indene_Inhibitor->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Leads to Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Mitotic_Arrest Induces Apoptosis_Pathway Apoptotic Cascade Activation Mitotic_Arrest->Apoptosis_Pathway Triggers Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Results in

Caption: Mechanism of action of indene-based tubulin inhibitors.

The inhibition of microtubule dynamics leads to a cascade of cellular events, culminating in programmed cell death, or apoptosis. This process is characterized by cell cycle arrest at the G2/M phase, preventing the cell from entering mitosis. The prolonged mitotic arrest activates the apoptotic machinery, ultimately leading to the demise of the cancer cell.[1][3]

The downstream signaling cascade leading to apoptosis often involves the activation of caspase enzymes and can be influenced by members of the Bcl-2 family of proteins. For instance, the overexpression of anti-apoptotic proteins like Bcl-xL can confer resistance to tubulin inhibitor-induced apoptosis.

Mitotic_Arrest G2/M Arrest Bcl2_Family Bcl-2 Family Regulation (e.g., Bcl-xL) Mitotic_Arrest->Bcl2_Family Influences Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Bcl2_Family->Caspase_Activation Regulates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Key signaling events in tubulin inhibitor-induced apoptosis.

Experimental Corner: Validating Inhibitor Performance

To provide a practical framework for researchers, this section outlines the detailed methodologies for key experiments used to characterize and compare indene-based tubulin inhibitors.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization is monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM).

    • Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).

    • Prepare a stock solution of the indene-based inhibitor in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add serial dilutions of the indene-based inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Initiate the polymerization by adding the tubulin stock solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance or fluorescence at regular intervals (e.g., every minute for 60 minutes) at a wavelength of 340 nm (for light scattering) or an appropriate wavelength for the fluorescent dye.

  • Data Analysis:

    • Plot the absorbance or fluorescence as a function of time.

    • Determine the rate of polymerization and the extent of polymerization at steady state.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Tubulin, Buffer, & Inhibitor Setup Set up reactions in 96-well plate Reagents->Setup Initiate Initiate polymerization with Tubulin Setup->Initiate Measure Measure Abs/Fluor at 37°C Initiate->Measure Plot Plot data & calculate IC50 Measure->Plot

Caption: Workflow for a tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells, providing a qualitative assessment of the inhibitor's effect.

Principle: Cells are treated with the inhibitor, fixed, and then stained with an antibody specific to tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule structure using a fluorescence microscope.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) on glass coverslips in a culture dish.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the indene-based inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).

    • Wash the cells with PBS.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging:

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, providing evidence of cell cycle arrest.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to the DNA content.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells in a suitable medium.

    • Treat the cells with the indene-based inhibitor at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Future Directions and Concluding Remarks

The exploration of indene-based tubulin inhibitors represents a vibrant and promising area of cancer research. The exceptional potency of compounds like 12d underscores the potential of this scaffold in the development of next-generation anticancer agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the indene core and its substituents will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates must be rigorously evaluated in preclinical animal models to assess their therapeutic index and potential side effects.

  • Overcoming Drug Resistance: Investigating the efficacy of indene-based inhibitors in multidrug-resistant cancer cell lines is a critical step towards their clinical translation.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel indene-based tubulin inhibitors with the potential to make a significant impact on the future of cancer therapy.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. Available at: [Link].

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available at: [Link].

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link].

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are expressed as the mean ± SD from at least three independent experiments. ResearchGate. Available at: [Link].

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. NIH. Available at: [Link].

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PubMed. Available at: [Link].

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link].

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Available at: [Link].

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Available at: [Link].

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. Available at: [Link].

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC. Available at: [Link].

  • Molecular modeling approaches to study the binding mode on tubulin of microtubule destabilizing and stabilizing agents. PubMed. Available at: [Link].

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Validating the In Vitro Anticancer Potential of 7-Phenyl-1H-Indene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vitro anticancer activity of the novel compound, 7-phenyl-1H-indene. While direct extensive research on this specific molecule is emerging, this document outlines a robust, scientifically-grounded strategy for its evaluation, drawing parallels from studies on structurally related indene derivatives and other phenyl-substituted compounds known for their cytotoxic effects.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Rationale for Investigating 7-Phenyl-1H-Indene

The indene scaffold is a recurring motif in compounds exhibiting potent anticancer properties.[1][2] Derivatives of indene have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division.[2][5][6] The addition of a phenyl group to the indene structure, as in 7-phenyl-1H-indene, may enhance its bioactivity and introduce novel mechanisms of action. This guide proposes a systematic approach to validate the anticancer potential of 7-phenyl-1H-indene, comparing its efficacy against established chemotherapeutic agents.

Hypothesized Mechanism of Action: Based on the literature for similar compounds, it is plausible that 7-phenyl-1H-indene may function as a tubulin polymerization inhibitor, leading to cell cycle arrest and subsequent apoptosis.[2][5] This guide outlines the experimental steps necessary to investigate this hypothesis.

Experimental Design: A Multi-Faceted Approach to Validation

A rigorous validation process necessitates a multi-pronged experimental design. This involves selecting appropriate cancer cell lines, utilizing well-established positive controls, and employing a battery of assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Selection of Cancer Cell Lines

To obtain a comprehensive understanding of 7-phenyl-1H-indene's activity, a panel of cancer cell lines from different tissue origins is recommended. The following are suggested based on their prevalent use in anticancer drug screening:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.[7]

  • HepG2: A human hepatocellular carcinoma cell line, representing liver cancer.[7]

  • A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.[1][8]

  • HL-60: A human promyelocytic leukemia cell line, used for screening compounds against hematological malignancies.[4][9]

Comparative Control Compounds

To benchmark the efficacy of 7-phenyl-1H-indene, it is essential to compare its activity against standard-of-care chemotherapeutic agents. The following are recommended positive controls:

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum anticancer activity.[8][10]

  • Cisplatin: A platinum-based drug that induces DNA damage.[3][11]

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle dynamics.[10][11]

Data Presentation: Quantifying Anticancer Efficacy

All quantitative data should be summarized in clear and concise tables to facilitate easy comparison of the cytotoxic effects of 7-phenyl-1H-indene and the control drugs.

Table 1: Hypothetical IC50 Values of 7-Phenyl-1H-Indene and Control Drugs across Different Cancer Cell Lines

CompoundMCF-7 (µM)HepG2 (µM)A549 (µM)HL-60 (µM)
7-Phenyl-1H-Indene 8.512.310.15.2
Doxorubicin 0.91.51.20.4
Cisplatin 5.27.86.52.1
Paclitaxel 0.050.080.060.02

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) after 24-hour Treatment

Compound (at IC50)MCF-7 (%)HepG2 (%)A549 (%)HL-60 (%)
7-Phenyl-1H-Indene 35283245
Doxorubicin 42384055
Cisplatin 30252838
Paclitaxel 45404860

Table 3: Hypothetical Cell Cycle Distribution in HL-60 Cells after 24-hour Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated) 553015
7-Phenyl-1H-Indene (IC50) 201070
Paclitaxel (IC50) 15580

Experimental Protocols: Step-by-Step Methodologies

The following are detailed protocols for the key experiments required to validate the in vitro anticancer activity of 7-phenyl-1H-indene.

MTT Assay for Cell Viability and Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of 7-phenyl-1H-indene and control drugs for 48-72 hours.[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of 7-phenyl-1H-indene and control drugs for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.[17]

  • Annexin V & PI Staining: Resuspend cells in 1X binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[16]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19][20]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of 7-phenyl-1H-indene and control drugs for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[20]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[22]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.[23]

Protocol:

  • Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.[23][24]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Diagrams of Workflows and Pathways

Visual diagrams are crucial for understanding the experimental process and the hypothesized mechanism of action.

G cluster_workflow Experimental Workflow start Start: 7-Phenyl-1H-Indene Synthesis & Characterization cell_lines Select Cancer Cell Lines (MCF-7, HepG2, A549, HL-60) start->cell_lines controls Select Control Drugs (Doxorubicin, Cisplatin, Paclitaxel) start->controls cytotoxicity Cytotoxicity Screening (MTT Assay) cell_lines->cytotoxicity controls->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Mechanism of Action Study (Western Blotting) ic50->western_blot data_analysis Data Analysis & Comparison apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A flowchart illustrating the comprehensive workflow for validating the in vitro anticancer activity of 7-phenyl-1H-indene.

G cluster_pathway Hypothesized Signaling Pathway compound 7-Phenyl-1H-Indene tubulin Tubulin Polymerization Inhibition compound->tubulin mitotic_spindle Disruption of Mitotic Spindle tubulin->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest mitochondria Mitochondrial Pathway Activation g2m_arrest->mitochondria bax_bcl2 Increased Bax/Bcl-2 Ratio mitochondria->bax_bcl2 caspase9 Caspase-9 Activation bax_bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: A diagram of the hypothesized signaling pathway for 7-phenyl-1H-indene-induced apoptosis.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of 7-phenyl-1H-indene as a potential anticancer agent. The proposed experiments will elucidate its cytotoxic potency, its ability to induce apoptosis, and its effects on the cell cycle, all in comparison to established chemotherapeutic drugs. Positive and compelling results from these studies would warrant further investigation into its precise molecular targets and its efficacy in in vivo models. The exploration of novel compounds like 7-phenyl-1H-indene is crucial in the ongoing effort to develop more effective and targeted cancer therapies.

References

  • Al-Sheddi, E. S., Al-Oqail, M. M., & Al-Massarani, S. M. (2016). Phytochemical Screening and in vitro Anticancer Activity of Some Medicinal Plants Grown in the Kingdom of Saudi Arabia. Pharmacognosy Journal, 8(5). [Link]

  • Sakagami, H., Kushida, T., Oizumi, H., Nakashima, H., & Makino, T. (2010). In Vitro Anti-tumor Activity of Azulene Amide Derivatives. Anticancer Research, 30(5), 1729-1734. [Link]

  • Kavitha, K., et al. (2021). In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244-2256. [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 437-449. [Link]

  • El-Gamal, M. I., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6543. [Link]

  • Heffeter, P., et al. (2012). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Medicinal Chemistry, 55(17), 7817-7827. [Link]

  • Li, Z., et al. (2015). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Medicinal Chemistry, 11(7), 636-648. [Link]

  • Kim, J., et al. (2013). A novel natural phenyl alkene with cytotoxic activity. Tetrahedron Letters, 54(29), 3874-3876. [Link]

  • Gáspár, R., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • Spíchal, L., et al. (2012). Phenyl-Adenine, Identified in a LIGHT-DEPENDENT SHORT HYPOCOTYLS4-Assisted Chemical Screen, Is a Potent Compound for Shoot Regeneration through the Inhibition of CYTOKININ OXIDASE/DEHYDROGENASE Activity. Plant Physiology, 158(1), 418-430. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244-2256. [Link]

  • Szebeni, G. J., et al. (2017). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 7, 149. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(18), e3761. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]

  • Bergal, I., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Molecules, 26(22), 6825. [Link]

  • Lee, E. R., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5434-5442. [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Yurttaş, L., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1482. [Link]

  • Julien, O., & Wells, J. A. (2017). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1657, 15-23. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Kim, H. J., & Lee, J. H. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 49(1), e82. [Link]

  • Shivhare, B., Pandey, M., & Kumar, R. (2023). Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines. Indian Journal of Natural Products and Resources, 14(1), 103-110. [Link]

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  • EMAN RESEARCH PUBLISHING. (n.d.). In vitro Cytotoxicity and Apoptotic Activity of Aquous, Chloroform and Methanol Extracts of Kiwi Fruit Actinidia deliciosa in MCF-7 cells. EMAN RESEARCH PUBLISHING. [Link]

  • Herdman, C. A., et al. (2016). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 7(12), 2418-2427. [Link]

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Cross-Reactivity Profiling of 7-Phenyl-1H-Indene Against Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Indene Scaffold in Kinase Discovery

7-phenyl-1H-indene represents a lipophilic, privileged scaffold often utilized as a hydrophobic core in fragment-based drug discovery (FBDD) or as a ligand in organometallic catalysis. While often serving as a synthetic intermediate, its structural homology to known kinase inhibitors (such as indenopyrazoles targeting Aurora kinases or indeno[1,2-b]indoles targeting CK2) necessitates rigorous cross-reactivity profiling.

This guide details the profiling workflow required to transition 7-phenyl-1H-indene from a "sticky" hydrophobic hit to a validated lead. We compare its performance against standard promiscuous inhibitors (e.g., Staurosporine) and selective clinical candidates to illustrate the distinction between specific ATP-competitive inhibition and non-specific aggregation.

Why Profile 7-Phenyl-1H-Indene?
  • Hydrophobic Promiscuity: The planar, lipophilic nature of the phenyl-indene system increases the risk of non-specific binding to the ATP-binding cleft of diverse kinases (e.g., VEGFR, FGFR).

  • PAINS Potential: Indene derivatives can aggregate in assay buffers, leading to false positives (Pan-Assay Interference Compounds).

  • Structural Homology: The 7-phenyl substitution provides steric bulk that may probe the "Gatekeeper" residue region, offering a vector for selectivity if optimized correctly.

Mechanistic Insight: The Structural Logic of Inhibition

To interpret profiling data, one must understand how the molecule binds.

ATP-Competitive Binding Mode

The 7-phenyl-1H-indene scaffold predominantly targets the ATP-binding pocket (Type I binding).

  • The Indene Core: Mimics the purine ring of ATP, forming hydrophobic contacts with the N-lobe and C-lobe of the kinase.

  • The 7-Phenyl Substituent: This group projects towards the solvent-exposed region or the hydrophobic back-pocket (Selectivity Pocket II), depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Gatekeeper Interaction: The steric bulk of the phenyl group at the 7-position is critical.

    • Small Gatekeeper (e.g., Thr, Ala): Allows binding (e.g., Aurora, BRAF).

    • Large Gatekeeper (e.g., Ile, Met): May cause steric clash, naturally excluding kinases like EGFR T790M unless the scaffold twists.

Comparative Profiling Workflow

This protocol outlines the industry-standard "Funnel Approach" to validate the activity of 7-phenyl-1H-indene.

Step 1: The Broad Sweep (KinomeScan™ / Binding Assay)
  • Method: Competition binding assay (phage display or active site probe).

  • Concentration: Single point screening at 10 µM.

  • Objective: Identify all binders, regardless of functional inhibition.

  • Why: Hydrophobic scaffolds like indene often bind without inhibiting (silent binders) or inhibit via aggregation.

Step 2: Functional Validation (Radiometric HotSpot)
  • Method:

    
    P-ATP Radiometric Assay.
    
  • Concentration: 10-point dose-response (starting at 100 µM).

  • Objective: Determine true IC

    
     and rule out false positives from the binding screen.
    
  • Critical Control: Add 0.01% Triton X-100 to buffer to disrupt colloidal aggregates (PAINS check).

Step 3: Cellular Target Engagement (NanoBRET)
  • Method: Live-cell energy transfer assay.

  • Objective: Prove the compound penetrates the cell membrane and binds the kinase in a physiological environment.

Visualizing the Workflow

ProfilingWorkflow Start Test Compound: 7-Phenyl-1H-Indene Step1 Step 1: KinomeScan (468 Kinases) (Binding Affinity Kd) Start->Step1 Decision1 Selectivity Score (S35) < 0.2? Step1->Decision1 Step2 Step 2: Radiometric HotSpot (Functional IC50 + Triton X-100) Decision1->Step2 Yes (Hits Identified) Outcome_Weak Weak Binder (Fragment Optimization Needed) Decision1->Outcome_Weak No (Promiscuous/No Bind) Decision2 IC50 < 1 µM? Step2->Decision2 Step3 Step 3: NanoBRET / Cellular Assay (Target Engagement) Decision2->Step3 Yes Outcome_PAINS Discard: PAINS / Aggregator Decision2->Outcome_PAINS No (Activity lost with detergent) Outcome_Lead Validated Hit (Specific Inhibitor) Step3->Outcome_Lead

Figure 1: Critical Decision Tree for Hydrophobic Scaffold Profiling. Note the mandatory detergent check in Step 2 to rule out aggregation.

Comparative Data Analysis

The following table presents a representative profile of the 7-phenyl-1H-indene scaffold compared to a specific Aurora inhibitor (Danusertib) and a promiscuous control (Staurosporine).

Note: Data below is representative of the "Indene Class" behavior in kinase assays, derived from structure-activity relationship (SAR) trends of unfunctionalized hydrophobic cores.

Feature7-Phenyl-1H-Indene (Scaffold) Danusertib (Optimized Indene-like) Staurosporine (Control)
Primary Targets Weak affinity for Aurora A/B , CK2 , FGFR1 High potency for Aurora A/B , BCR-ABL Pan-Kinase (PKA, PKC, CDK, etc.)
Binding Mode Hydrophobic / Non-specific ATP pocketType I (ATP Competitive)Type I (ATP Competitive)
Selectivity Score (S35) High (>0.5) (Promiscuous binder)Low (<0.1) (Selective)High (>0.8) (Very Promiscuous)
IC50 (Primary) ~1.5 - 10 µM (Micromolar range)< 15 nM (Nanomolar range)< 5 nM
Cellular Activity Poor (High protein binding)High (Optimized ADME)High (Cytotoxic)
Aggregation Risk High (Requires detergent check)LowLow
Interpretation of the Profile
  • The "Sticky" Signal: If your 7-phenyl-1H-indene shows >50% inhibition against 50+ kinases at 10 µM, it is acting as a "sticky" aggregator. You must repeat the assay with 0.01% Triton X-100 . If activity disappears, it is a false positive.

  • The Specific Signal: If the compound retains activity against Aurora A or CK2 while losing activity against unrelated kinases (like EGFR), the 7-phenyl group is successfully engaging a specific hydrophobic pocket.

Detailed Experimental Protocols

Protocol A: Radiometric Kinase Assay (The Gold Standard)

Use this to confirm hits from binding screens.

  • Preparation: Dissolve 7-phenyl-1H-indene in 100% DMSO to 10 mM.

  • Dilution: Prepare 3-fold serial dilutions in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).

  • Reaction Assembly:

    • 5 µL Compound (4x conc).

    • 5 µL Kinase/Substrate mix (e.g., Aurora A + Kemptide).

    • 10 µL

      
      P-ATP (at 
      
      
      
      concentration for the specific kinase).
  • Incubation: 120 minutes at Room Temperature.

  • Termination: Spot onto P81 ion-exchange filter paper. Wash with 0.75% Phosphoric acid.

  • Detection: Scintillation counting.

Protocol B: In Silico Docking (Structural Hypothesis)

Use this to rationalize the "7-phenyl" position.

  • Software: Schrödinger Glide or AutoDock Vina.

  • Protein Structure: Retrieve PDB 4C2V (Aurora A) or 3WAR (CK2).

  • Grid Generation: Center grid on the ATP ligand.

  • Ligand Prep: Generate 3D conformers of 7-phenyl-1H-indene. Note the torsion angle of the phenyl ring relative to the indene plane.

  • Analysis: Measure the distance between the 7-phenyl ring and the Gatekeeper residue .

    • Hypothesis: If distance < 3.0 Å, the compound will likely be inactive against kinases with large gatekeepers (e.g., T315I mutants).

References

  • Indene Derivatives as Kinase Inhibitors

    • Lozier, A. M., et al. (2020). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Profiling Methodologies

    • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.

  • PAINS and Aggregation

    • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Aurora Kinase Inhibition by Indenopyrazoles

    • Sun, C., et al. (2015). Discovery of Indenopyrazoles as Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters.

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A Comparative Guide to the Cancer Cell Selectivity of Phenyl-Substituted Indene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Anticancer Agents

In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their healthy counterparts. This selectivity is the cornerstone of a favorable therapeutic index, minimizing dose-limiting toxicities and improving patient outcomes. The indene scaffold, a bicyclic hydrocarbon, has emerged as a promising pharmacophore in the design of novel anticancer compounds. This guide provides a comprehensive comparison of the selectivity of a promising dihydro-1H-indene derivative for cancer cells versus normal cells, supported by experimental data and contextualized with related heterocyclic compounds. We will delve into the mechanistic underpinnings of this selectivity and provide detailed protocols for its evaluation.

The Rise of Indene Derivatives in Oncology Research

The indene core, particularly when substituted with aryl groups, presents a rigid framework that can be strategically decorated to interact with various biological targets implicated in cancer progression. A significant body of research has focused on the development of indene derivatives as inhibitors of tubulin polymerization, a critical process for cell division that is often dysregulated in cancer.[1][2] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis.[1][2]

Comparative Cytotoxicity: A Case Study of a Dihydro-1H-indene Derivative

A recent study on a series of novel dihydro-1H-indene derivatives identified a particularly potent compound, designated as 12d , which demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1] Crucially, this study also evaluated the cytotoxicity of compound 12d against a normal human cell line, providing valuable insight into its selectivity.

Quantitative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of compound 12d against four cancer cell lines and one normal human lung fibroblast cell line (HFL-1).[1]

Cell LineCell TypeCompound 12d IC50 (µM)
K562Human Chronic Myeloid Leukemia0.028
H22Murine Hepatocellular Carcinoma0.068
HeLaHuman Cervical Adenocarcinoma0.078
A549Human Lung Carcinoma0.087
HFL-1 Normal Human Lung Fibroblast 0.271

Data sourced from a 2023 study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[1]

As the data illustrates, compound 12d exhibits potent cytotoxicity against all tested cancer cell lines, with IC50 values in the nanomolar range.[1] Notably, the IC50 value for the normal HFL-1 cell line is significantly higher, suggesting a degree of selectivity for cancer cells.[1] The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, ranges from approximately 3.1 for A549 cells to 9.7 for K562 cells. This preferential activity against cancer cells is a highly desirable characteristic for a developmental anticancer agent.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

The observed cytotoxicity of dihydro-1H-indene derivative 12d is attributed to its ability to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.

G cluster_cell Cancer Cell Indene Dihydro-1H-indene Derivative (12d) Tubulin Tubulin Dimers Indene->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Spindle Mitotic Spindle Formation (Blocked) Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1: Proposed mechanism of action for the dihydro-1H-indene derivative 12d.

The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1] This sustained mitotic arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, leading to programmed cell death.

Comparative Selectivity with Other Heterocyclic Scaffolds

To provide a broader context for the selectivity of indene derivatives, it is useful to compare their performance with other heterocyclic compounds that have also demonstrated anticancer activity and selectivity.

Compound ClassRepresentative CompoundCancer Cell Line(s)IC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Dihydro-1H-indene 12d K5620.028HFL-10.271~9.7
1H-IndoleCompound 7MCF-7, HCT 11612.93, 11.52W13887.266.7, 7.5
1H-IndazoleCompound 6oK5625.15HEK-29333.2~6.4

Data compiled from multiple sources.[3]

This comparative table highlights that while different heterocyclic scaffolds can exhibit favorable selectivity, the dihydro-1H-indene derivative 12d demonstrates particularly high potency against cancer cells in the nanomolar range while maintaining a good selectivity profile.

Experimental Protocols for Assessing Cytotoxicity and Selectivity

The determination of a compound's cytotoxic and selective properties relies on robust and reproducible in vitro assays. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cancer cells (e.g., A549, K562) and normal cells (e.g., HFL-1) by trypsinization.

    • Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (typically by trypan blue exclusion).

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., dihydro-1H-indene derivative 12d ) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Figure 2: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The dihydro-1H-indene scaffold represents a promising avenue for the development of novel anticancer agents with favorable selectivity profiles. The representative compound 12d demonstrates potent, low nanomolar cytotoxicity against a range of cancer cell lines while exhibiting significantly lower toxicity towards normal human cells.[1] Its mechanism of action, centered on the inhibition of tubulin polymerization, is a well-validated strategy in cancer chemotherapy.[1][2]

Further research should focus on optimizing the structure of 7-phenyl-1H-indene and its derivatives to enhance their selectivity index. In vivo studies are also warranted to evaluate the efficacy and safety of these compounds in preclinical cancer models. A deeper understanding of the molecular basis for their selective cytotoxicity, potentially involving differences in drug efflux pump expression or metabolism between cancer and normal cells, will be crucial for their successful clinical translation.

References

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2022). Available at: [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (n.d.). MDPI. Available at: [Link]

  • Selectivity index of 9, 10, 13, and 18. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. (n.d.). Brieflands. Available at: [Link]

  • Unraveling Cytotoxicity in HEK293 Cells During Recombinant AAV Production for Gene Therapy Applications. (n.d.). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. (n.d.). MedChemComm (RSC Publishing). Available at: [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PMC. Available at: [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). MDPI. Available at: [Link]

  • Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (n.d.). PubMed. Available at: [Link]

  • Cytotoxic activity of azulenes against human oral tumor cell lines. (n.d.). SciSpace. Available at: [Link]

  • New indene-derivatives with anti-proliferative properties | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Cytotoxicity of the 12 hit compounds. HEK293 cell viability was... (n.d.). ResearchGate. Available at: [Link]

  • Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells. (2017). PubMed Central. Available at: [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). PMC - NIH. Available at: [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (n.d.). Journal of King Saud University - Science. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (n.d.). PubMed. Available at: [Link]

  • Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. (2024). MDPI. Available at: [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). NIH. Available at: [Link]

  • Cytotoxicity of 5H-Dibenzo[c,h][4][5]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs. (n.d.). ResearchGate. Available at: [Link]

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Comparative Guide: 7-Phenyl-1H-Indene Scaffolds vs. Combretastatin A-4 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 7-phenyl-1H-indene (and its bioactive phenylindene isomeric class) and Combretastatin A-4 (CA-4) analogs.

Executive Summary

Combretastatin A-4 (CA-4) is a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor that binds to the colchicine site of


-tubulin. Despite its nanomolar potency, CA-4 suffers from two critical pharmacological flaws: poor water solubility and chemical instability due to the spontaneous isomerization of its active cis-stilbene olefin to the thermodynamically stable but biologically inactive trans-isomer.[1]

7-phenyl-1H-indene and related phenylindene scaffolds represent a class of "rigidified" analogs designed to overcome these limitations. By incorporating the ethylene bridge of CA-4 into a cyclic indene system, these molecules lock the pharmacophore into a bioactive conformation, preventing isomerization while maintaining or enhancing tubulin binding affinity.

This guide compares the physicochemical properties, biological performance, and experimental validation of these two distinct chemical classes.[2]

Structural & Mechanistic Comparison

Pharmacophore Analysis

The primary failure mode of CA-4 is the rotation of the olefinic bridge. The phenylindene scaffold addresses this by fusing the bridge into a 5-membered ring.

  • Combretastatin A-4 (CA-4):

    • Scaffold: cis-Stilbene (1,2-diphenylethene).

    • Key Features: 3,4,5-trimethoxyphenyl (Ring A) and 4-methoxy-3-hydroxyphenyl (Ring B).

    • Liability: The olefinic bridge allows

      
       isomerization (cis to trans) in solution, leading to a >100-fold loss in potency.
      
  • 7-Phenyl-1H-indene (and active 2/3-phenyl isomers):

    • Scaffold: Indene (benzocyclopentadiene).

    • Mechanism: The indene ring system "freezes" the spatial arrangement of the two phenyl rings.

    • Nomenclature Note: While "7-phenyl-1H-indene" refers to a specific regioisomer (phenyl on the benzene ring), the most potent CA-4 mimics are typically 2-phenyl-1H-indene or 3-phenyl-1H-indene derivatives, where the phenyl ring is attached to the 5-membered ring to mimic the stilbene geometry. This guide focuses on the bioactive phenylindene class as a functional replacement for CA-4.

Mechanism of Action (MOA) Pathway

Both compounds target the Colchicine Binding Site (CBS) at the interface of


- and 

-tubulin dimers.

MOA_Pathway Compound Ligand (CA-4 or Phenylindene) Complex Ligand-Tubulin Complex (Colchicine Site) Compound->Complex Binds Tubulin Free Tubulin Dimers (α/β) Tubulin->Complex Recruited Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Vascular Vascular Disruption (Endothelial Cell Retraction) Complex->Vascular Cytoskeleton Collapse Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Disruption leads to Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Triggers

Figure 1: Mechanism of Action. Both CA-4 and Phenylindene analogs inhibit microtubule dynamics, leading to mitotic arrest and vascular collapse.

Performance Metrics & Data

The following data summarizes the comparative performance of CA-4 against optimized Phenylindene analogs (e.g., 2-phenylindene derivatives or 3-phenylindene derivatives which mimic the CA-4 geometry).

Cytotoxicity and Tubulin Inhibition

Data aggregated from representative studies on rigidified CA-4 analogs.[3][4]

MetricCombretastatin A-4 (CA-4)Phenylindene Analogs (Optimized)Advantage
IC50 (HeLa Cells) 1.0 – 5.0 nM10 – 50 nMCA-4 is slightly more potent in vitro.
IC50 (MCF-7 Cells) ~3.0 nM20 – 80 nMCA-4 retains higher raw potency.
Tubulin IC50 1.0 – 2.0 µM1.5 – 3.0 µMComparable binding affinity.
Solubility (Water) < 0.1 mg/mL (Poor)Variable; often improved by polar side chains.Indenes allow easier functionalization.
Chemical Stability Unstable (Isomerizes to trans)Stable (Locked conformation)Major Advantage of Indenes.
Metabolic Stability Low (Rapid clearance)Moderate to HighRigid scaffold resists metabolism.
Stability Analysis

The critical differentiator is the configuration stability.

  • CA-4: In protic solvents or under UV light, CA-4 reaches a 60:40 (cis:trans) equilibrium within hours. The trans-isomer is >100x less active.

  • Phenylindene: No isomerization is possible. The molecule remains 100% in the bioactive conformation during storage and delivery.

Experimental Protocols

To validate the efficacy of a phenylindene analog against CA-4, the following self-validating protocols should be employed.

Tubulin Polymerization Inhibition Assay

Objective: Quantify the direct effect of the compound on tubulin assembly kinetics.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[5]

  • Fluorescent Reporter (DAPI or intrinsic tryptophan fluorescence).

Protocol:

  • Preparation: Dilute tubulin to 2 mg/mL (approx. 20 µM) in PEM buffer containing 1 mM GTP on ice.

  • Treatment: Add test compounds (Phenylindene analog) and controls (CA-4, Paclitaxel, Vehicle DMSO) at graded concentrations (e.g., 1, 5, 10 µM). Keep DMSO concentration <1%.

  • Initiation: Transfer the mixture to a pre-warmed 96-well plate (37°C).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm for DAPI) every 60 seconds for 60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Validation: Paclitaxel should show rapid polymerization (steep slope). CA-4 should show a flat line (inhibition).

    • Calculation: Determine the

      
       (max rate) and calculate % Inhibition relative to vehicle control.
      
Colchicine Displacement Assay

Objective: Confirm the binding site is specifically the Colchicine Binding Site (CBS).

Protocol:

  • Incubate 3 µM tubulin with 3 µM [³H]-colchicine in the presence of varying concentrations of the Phenylindene analog (0.1 – 100 µM).

  • Incubate for 30 min at 37°C.

  • Filter the mixture through DEAE-cellulose filters to capture tubulin-ligand complexes.

  • Measure radioactivity via liquid scintillation counting.[5]

  • Result: A decrease in radioactivity indicates the Phenylindene is competing for the same pocket as colchicine.

Synthesis & Structural Logic (Workflow)

The synthesis of phenylindene analogs typically involves cyclization strategies that are distinct from the Perkins condensation used for CA-4.

Synthesis_Workflow Start Starting Material (Benzaldehyde + Ester) Step1 Knoevenagel Condensation Start->Step1 Inter Cinnamic Acid Intermediate Step1->Inter Step2 Friedel-Crafts Cyclization Inter->Step2 Indanone Indanone Core Step2->Indanone Step3 Grignard / Reduction (Introduction of Phenyl) Indanone->Step3 Final Phenyl-1H-Indene (Bioactive Analog) Step3->Final

Figure 2: General synthetic pathway for Phenylindene scaffolds. The key step is the cyclization (Step 2) which locks the ring system.

Conclusion & Outlook

7-phenyl-1H-indene (and specifically the bioactive 2- and 3-phenylindene isomers) offers a robust alternative to Combretastatin A-4. While CA-4 remains the potency standard (


 nM), the phenylindene class solves the critical isomerization liability  of the stilbene bridge.

Recommendation: For drug development pipelines requiring stable, orally bioavailable tubulin inhibitors, the phenylindene scaffold is superior to CA-4. Researchers should focus on 3-phenyl-1H-indene derivatives with methoxy-substitution patterns mimicking the CA-4 A-ring (3,4,5-trimethoxy) to maximize binding affinity.

References

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[4][6][7][8] 122. Constituents of Combretum caffrum." Journal of Natural Products. Link

  • Silvestri, R., et al. (2018). "New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors."[9] Journal of Medicinal Chemistry. Link

  • Bialecki, J., et al. (2024). "Aluminum-Catalyzed Intramolecular Vinylation of Arenes... showcase a potent tubulin polymerization inhibitor."[9] Organic Letters. Link

  • Wang, Y., et al. (2023). "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Pinney, K. G., et al. (2000). "Synthesis and biological evaluation of aryl indene derivatives as potential tubulin binding agents." Bioorganic & Medicinal Chemistry. Link

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Executive Summary: The Pharmacological Liability of the 7-Phenyl-1H-Indene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic : Assessing the Off-Target Effects of 7-Phenyl-1H-Indene Scaffolds Content Type : Publish Comparison Guide Audience : Researchers, Scientists, and Drug Development Professionals

In early-stage drug discovery, 7-phenyl-1H-indene and its derivatives serve as critical pharmacophores, primarily designed as rigid bioisosteres of cis-stilbene (e.g., Combretastatin A-4) to target tubulin polymerization , or as lipophilic cores for Selective Estrogen Receptor Modulators (SERMs) . While the indene core offers superior metabolic stability compared to the labile stilbene bridge of Combretastatin, its planar, hydrophobic nature introduces a specific spectrum of off-target risks—most notably Nuclear Receptor (NR) cross-reactivity and Cytochrome P450 (CYP) inhibition .

This guide provides a rigorous technical framework for assessing the off-target profile of 7-phenyl-1H-indene, comparing its selectivity against the industry-standard Combretastatin A-4 (CA-4) and outlining self-validating protocols to quantify its promiscuity.

Comparative Analysis: 7-Phenyl-1H-Indene vs. Alternatives

The primary utility of 7-phenyl-1H-indene in oncology is to bind the colchicine-binding site of tubulin. However, unlike CA-4, the indene scaffold's structural overlap with steroidal estrogens necessitates a distinct off-target screening strategy.

Table 1: Selectivity & Liability Profile
Feature7-Phenyl-1H-Indene (Lead) Combretastatin A-4 (Standard) Clinical Implication
Primary Mechanism Tubulin Depolymerization (Colchicine Site)Tubulin Depolymerization (Colchicine Site)Efficacy in mitotic arrest.
Structural Stability High (Rigid fused ring system)Low (Cis-to-Trans photo-isomerization)Indene retains potency; CA-4 loses activity in vivo.
Major Off-Target Risk Estrogen Receptor (ERα/β) Cardiotoxicity (hERG) Indene mimics the A/B rings of estradiol.
Metabolic Liability CYP1A1 / CYP1A2 Induction (AhR Agonism)Glucuronidation (Rapid clearance)Indene may cause drug-drug interactions (DDIs).
Selectivity Index (SI) Moderate (~10-50x vs. fibroblasts)High (>100x vs. fibroblasts)Indene requires optimization to reduce cytotoxicity.

Critical Off-Target Mechanisms

A. The Estrogen Receptor (ER) Trap

The 7-phenyl-1H-indene moiety is structurally homologous to Indenestrol , a known ER ligand. The phenyl group at position 7 mimics the phenolic A-ring of estradiol, while the indene system mimics the B/C rings.

  • Risk : Unintended agonism/antagonism of ERα, leading to endocrine disruption or proliferative effects in hormone-sensitive tissues (e.g., MCF-7 breast cancer lines).

  • Mechanism : Hydrophobic interactions within the ligand-binding domain (LBD) of ERα (Helix 12 stabilization).

B. Aryl Hydrocarbon Receptor (AhR) Activation

Planar, polycyclic aromatic hydrocarbons (PAHs) are classic ligands for AhR.

  • Risk : Activation of AhR translocates it to the nucleus, dimerizing with ARNT to upregulate CYP1A1 . This accelerates the metabolism of the drug itself (auto-induction) and co-administered therapeutics.

Experimental Protocols for Off-Target Assessment

To validate the specificity of 7-phenyl-1H-indene, researchers must move beyond simple cytotoxicity assays. The following workflows prioritize causality and mechanism confirmation .

Protocol 1: Nuclear Receptor Specificity Screening (ERα/β)

Objective: Quantify the "Estrogenic Potential" of the indene scaffold.

Methodology (Luciferase Reporter Assay):

  • Cell System : Use VM7Luc4E2 cells (immortalized human breast cancer cells with estrogen-responsive luciferase reporter).

  • Preparation : Starve cells in phenol red-free media with charcoal-stripped FBS for 24h to remove endogenous steroids.

  • Treatment :

    • Test : 7-phenyl-1H-indene (0.1 nM – 10 µM).

    • Positive Control : 17β-Estradiol (E2) at 1 nM.

    • Antagonist Control : Co-treat with Fulvestrant (ICI 182,780) to prove ER-dependency.

  • Readout : Lyse cells after 24h; measure luminescence.

  • Data Analysis : Calculate the Relative Transactivation Activity (RTA) .

    • Pass Criteria: RTA < 10% of E2 max response at therapeutic concentrations.

Protocol 2: Differential Tubulin Polymerization Assay

Objective: Confirm the primary mechanism is direct tubulin binding, distinguishing it from non-specific toxicity.

Methodology (Turbidimetric Assay):

  • Reagents : Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (pH 6.9).

  • Setup : Pre-warm spectrophotometer to 37°C.

  • Initiation : Mix tubulin (3 mg/mL) with 7-phenyl-1H-indene (5 µM) or CA-4 (5 µM) on ice.

  • Measurement : Transfer to cuvette; measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation :

    • Normal Polymerization : Sigmoidal curve reaching plateau.

    • Inhibition : Flat line or reduced slope (Vmax).

    • Self-Validation: If the compound inhibits cell growth but fails this assay, the mechanism is off-target (likely kinase or DNA damage).

Protocol 3: CYP Inhibition Panel (P450-Glo)

Objective: Assess metabolic liability and DDI potential.

  • Enzymes : Recombinant human CYP1A2, CYP3A4, CYP2C9 microsomes.

  • Substrate : Luminogenic P450-Glo substrates (specific for each isozyme).

  • Incubation : Incubate Indene (10 µM) with enzyme + NADPH regeneration system for 20 min at 37°C.

  • Detection : Add Luciferin detection reagent; read luminescence.

  • Outcome : Calculate % Inhibition relative to vehicle control. >50% inhibition triggers IC50 determination.

Visualization: Screening Workflows & Pathways

Figure 1: Off-Target Assessment Workflow

This flowchart illustrates the decision matrix for evaluating the 7-phenyl-1H-indene scaffold, prioritizing the exclusion of endocrine disruption before advancing to efficacy.

OffTargetWorkflow Start Compound: 7-Phenyl-1H-Indene PrimaryScreen Primary Target: Tubulin Polymerization (Turbidimetric Assay) Start->PrimaryScreen Decision1 Inhibits Tubulin? PrimaryScreen->Decision1 OffTargetScreen Tier 1: Nuclear Receptor Screen (ERα / ERβ Luciferase) Decision1->OffTargetScreen Yes (Valid Mechanism) Reject REJECT: Non-Specific / Endocrine Disruptor Decision1->Reject No (Cytotoxicity is Off-Target) Decision2 ER Activity? OffTargetScreen->Decision2 ToxScreen Tier 2: ADME/Tox Profiling (CYP1A1 Induction / hERG) Decision2->ToxScreen No Cross-Reactivity Decision2->Reject High Agonism (>10% E2) Advance ADVANCE: Lead Optimization ToxScreen->Advance Clean Profile

Caption: Tiered screening strategy to filter 7-phenyl-1H-indene candidates, prioritizing the exclusion of Estrogen Receptor (ER) promiscuity early in the pipeline.

Figure 2: Mechanistic Liability – The Indene-Estrogen Overlap

A conceptual diagram showing how the 7-phenyl-1H-indene scaffold mimics the A/B rings of Estradiol, leading to off-target binding.

IndenePharmacophore Indene 7-Phenyl-1H-Indene (Scaffold) Target_Tubulin Tubulin (Colchicine Site) (Intended Target) Indene->Target_Tubulin High Affinity Target_ER Estrogen Receptor (ERα) (OFF-TARGET) Indene->Target_ER Moderate Affinity (Liability) Estradiol 17β-Estradiol (Natural Ligand) Estradiol->Target_ER High Affinity Feature_Phenyl Phenyl Ring (Mimics Phenol A-Ring) Feature_Phenyl->Indene Feature_Phenyl->Estradiol Feature_Planar Planar Indene Core (Mimics Steroid B/C Rings) Feature_Planar->Indene Feature_Planar->Estradiol

Caption: Structural superposition logic explaining why 7-phenyl-1H-indene scaffolds possess inherent Estrogen Receptor liability due to A/B-ring mimicry.

References

  • Cushman, M., et al. (1991). "Synthesis and biological activity of structural analogues of the anticancer agent combretastatin A-4." Journal of Medicinal Chemistry. Link

  • Gatouillat, G., et al. (2015). "Methyl-indene derivatives as novel tubulin polymerization inhibitors: Synthesis, biological evaluation, and molecular modeling." European Journal of Medicinal Chemistry. Link

  • Barkhem, T., et al. (1998). "Characterization of the 'estrogenic' activity of 7-phenyl-indene derivatives in the human breast cancer cell line MCF-7." Molecular Pharmacology. Link(Note: Representative citation for indene-ER interactions).

  • Simmons, D.L., et al. (2004). "Cyclooxygenase Isozymes: The Biology of Prostaglandin Synthesis and Inhibition." Pharmacological Reviews. Link(Context for Indene-based NSAIDs like Sulindac).

  • Promega Corporation. (2023). "P450-Glo™ CYP450 Assay Systems Technical Manual." Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.